Isoamylisocyanide
Description
Historical Context and Evolution of Isocyanide Chemistry Research
The journey of isocyanide chemistry began in 1859 with the serendipitous synthesis of allyl isocyanide by Lieke. nih.govresearchgate.netbeilstein-journals.org For nearly a century, progress was slow, with only a handful of isocyanides identified. nih.govkirj.ee This was partly due to their notoriously foul odors, described as "horrible" and "extremely distressing," which deterred many researchers. nih.govwikipedia.org
A significant turning point came in 1958 when isocyanides became more accessible through the dehydration of formamides, a method developed by Ivar Ugi and his colleagues. nih.govresearchgate.netkirj.ee This breakthrough opened the door to more extensive investigation. The subsequent discovery of isocyanide-based multicomponent reactions (IMCRs), such as the Passerini three-component reaction (P-3CR) and the Ugi four-component reaction (U-4CR), revolutionized the field. nih.govrsc.orgfrontiersin.org These reactions allow for the efficient, one-pot synthesis of complex molecules from simple starting materials. nih.govresearchgate.net
The evolution of synthetic methods continued with the development of the Hofmann isocyanide synthesis (also known as the carbylamine reaction), which involves the reaction of a primary amine with chloroform (B151607) and a strong base. wikipedia.orgwikipedia.orgallaboutchemistry.net While historically significant, the Ugi method of dehydrating formamides remains a widely used and reliable procedure for synthesizing a variety of isocyanides. rsc.org
The discovery of naturally occurring isocyanides, such as xanthocillin from Penicillium notatum, further fueled interest in this class of compounds. acs.orgaakash.ac.inrkmvccrahara.org Today, research continues to expand into new applications for isocyanides in areas like medicinal chemistry, materials science, and coordination chemistry. frontiersin.orgresearchgate.net
Significance of the Isoamyl Group in Modulating Chemical Reactivity
The isoamyl group, a branched alkyl chain, plays a crucial role in determining the chemical behavior of isoamylisocyanide. Its influence stems from a combination of steric and electronic effects.
Steric Hindrance: The bulky nature of the isoamyl group creates steric hindrance around the isocyanide functional group. vulcanchem.comresearchgate.netmdpi.com This steric bulk can influence reaction rates and selectivity. For instance, in coordination chemistry, the size of the isoamyl group can affect how the isocyanide ligand binds to a metal center, potentially favoring metals with larger coordination spheres. In enzymatic reactions, branched alcohols like isoamyl alcohol have been shown to exert steric hindrance, affecting the rate of esterification. researchgate.netmdpi.com This principle can be extrapolated to the reactivity of the isocyanide, where the bulky group can sterically shield the reactive carbon atom.
Scope and Research Imperatives for this compound
Current and future research on this compound is driven by its potential applications in several key areas of chemical science.
Multicomponent Reactions: this compound is a valuable building block in multicomponent reactions like the Ugi and Passerini reactions. wikipedia.orgfrontiersin.org These reactions are highly atom-economical and allow for the rapid generation of diverse molecular libraries, which is of significant interest in drug discovery and the synthesis of complex organic molecules. nih.gov The steric and electronic properties of the isoamyl group can be exploited to create specific molecular architectures.
Coordination Chemistry: Like other isocyanides, this compound can act as a ligand in coordination complexes with transition metals. wikipedia.orgwikipedia.org The nature of the isoamyl group can influence the stability, structure, and reactivity of these complexes. Research in this area explores the use of such complexes in catalysis and materials science. rsc.org Isocyanide ligands are known to be good sigma donors and π-acceptors, similar to carbon monoxide, allowing them to form stable complexes with a variety of metals. rsc.org
Synthesis of Heterocycles: Isocyanides are versatile reagents for the synthesis of various heterocyclic compounds, which are prevalent in many natural products and pharmaceuticals. allaboutchemistry.net this compound can be utilized in cycloaddition reactions and other synthetic strategies to construct these important molecular frameworks. The [4+1] cycloaddition with tetrazines is one such example where isocyanides are converted into carbonyls or form stable cycloadducts. wikipedia.org
Future research imperatives include the development of more sustainable and efficient synthetic routes to this compound and other isonitriles. rsc.orgmdpi.com Additionally, a deeper understanding of how the isoamyl group's specific properties can be harnessed to control the outcomes of chemical reactions will continue to be a focus of investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-isocyano-3-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-6(2)4-5-7-3/h6H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFGJIXDZASZDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374774 | |
| Record name | Isoamylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638-27-7 | |
| Record name | 1-Isocyano-3-methylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoamylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 638-27-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Advanced Synthetic Methodologies for Isoamylisocyanide and Its Derivatives
Optimization of Formamide Dehydration Routes
The dehydration of N-substituted formamides is a cornerstone for the synthesis of isocyanides, including isoamylisocyanide. mdpi.com This route is favored for its reliability and scalability. The process begins with the formylation of isoamylamine (B31083) to produce the N-isoamylformamide precursor, which is then dehydrated to yield the target isocyanide. google.com Continuous efforts in synthetic chemistry have focused on optimizing this dehydration step by refining reagent systems, controlling reaction parameters, and ensuring the process is scalable for larger production needs.
Catalytic Systems and Reagent Systems in Dehydration
The choice of dehydrating agent and base is critical for the successful conversion of N-isoamylformamide to this compound. Classical systems involve potent dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and p-toluenesulfonyl chloride (TsCl), typically used in conjunction with a tertiary amine base like pyridine (B92270) or quinoline (B57606). google.com These reagents effectively remove water from the formamide, facilitating the formation of the isocyanide functional group.
Recent advancements have aimed to develop greener and more efficient protocols. One such optimized system employs phosphorus oxychloride with triethylamine (B128534) serving as both the base and the solvent. core.ac.ukscienceinfo.com This solvent-free approach offers high to excellent yields in a significantly shorter reaction time (less than 5 minutes) at 0 °C. core.ac.uk Another sustainable approach utilizes p-toluenesulfonyl chloride, which is noted for being a less toxic and more cost-effective option compared to phosphorus-based reagents, resulting in a lower environmental factor (E-factor) and a simplified work-up protocol. unacademy.com The selection of the reagent system can be tailored based on factors like substrate reactivity, desired purity, cost, and environmental considerations.
| Dehydrating Agent/Base System | Typical Reaction Conditions | Reported Yield (%) | Key Advantages/Notes |
|---|---|---|---|
| p-Toluenesulfonyl chloride / Quinoline | Reduced pressure (~1.5-2.0 mm Hg), 25–50°C | 40–95 | Cost-effective, common, and scalable method. google.com |
| Phosphorus oxychloride (POCl₃) / Pyridine | Low temperature to ambient | Variable | A widely used and practical method of dehydration. core.ac.uk |
| Phosphorus oxychloride (POCl₃) / Triethylamine (solvent-free) | 0°C, <5 minutes | High to quantitative | Green, highly efficient, rapid, and minimal waste. core.ac.ukscienceinfo.com |
| Triphenylphosphine (PPh₃) / Iodine | Ambient temperature | Variable | An alternative phosphorus-based system. unacademy.com |
Reaction Condition Control and Yield Optimization
Precise control over reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters include temperature, pressure, and the stoichiometry of reagents. For the well-established p-toluenesulfonyl chloride and quinoline method, the reaction is often performed under reduced pressure (e.g., below 2 mm Hg). google.com This allows the volatile this compound product to distill out of the reaction mixture as it is formed, shifting the equilibrium toward the product and preventing potential side reactions or degradation. The temperature is typically initiated at room temperature and may be gently increased to around 50°C to ensure the reaction goes to completion. google.com
In modern, rapid methods, such as the POCl₃/triethylamine system, maintaining a low temperature (0 °C) is crucial. core.ac.uk This control prevents potential side reactions and decomposition of thermally sensitive products. Optimizing the molar ratios of the formamide, dehydrating agent, and base is also essential to avoid waste and the formation of byproducts. Research has shown that even the scale of the reaction can influence outcomes; for some protocols, a 1 mmol scale synthesis can afford higher yield and purity compared to a smaller 0.2 mmol scale. testbook.com
Scalability Considerations in Synthetic Protocols
The scalability of a synthetic protocol is a critical factor for its practical application in both academic and industrial settings. The dehydration of N-isoamylformamide is generally considered a robust and scalable method for producing this compound. google.com The ability to remove the product by distillation under vacuum in some setups facilitates a continuous process, which is advantageous for larger-scale production.
Investigation of Hofmann Carbylamine Reaction Variants for this compound Synthesis
The Hofmann carbylamine reaction, also known as the Hofmann isocyanide synthesis, provides an alternative route to this compound. doubtnut.comwikipedia.org This reaction involves treating a primary amine—in this case, isoamylamine—with chloroform (B151607) and a strong base, such as potassium hydroxide (B78521). vedantu.comvedantu.com While historically significant, this method is often less preferred for large-scale synthesis due to challenges related to yield and reaction complexity. google.com However, investigations into reaction variants, mechanistic pathways, and catalyst development continue to refine its utility.
Mechanistic Insights into Side Product Formation
The mechanism of the Hofmann carbylamine reaction proceeds through the formation of a highly reactive intermediate known as dichlorocarbene (B158193) (:CCl₂). vedantu.comscienceinfo.com This intermediate is generated in situ by the alpha-elimination reaction of chloroform with a strong base. scienceinfo.combyjus.com The electrophilic dichlorocarbene is then attacked by the nucleophilic nitrogen atom of the primary amine. unacademy.com Subsequent elimination of two molecules of hydrochloric acid, facilitated by the base, results in the formation of the isocyanide. vedantu.com
The high reactivity of the dichlorocarbene intermediate is a primary source of potential side products. If the concentration of the primary amine is not optimal or if other nucleophiles are present, the dichlorocarbene can engage in undesired reactions. These can include:
Hydrolysis: Reaction with water or hydroxide ions can lead to the formation of carbon monoxide or formate (B1220265) salts.
Reaction with Solvent: If an alcoholic solvent is used, the carbene can react with the alcohol.
Self-Condensation: Carbenes can react with themselves, leading to the formation of tetrachloroethylene.
Catalyst Development for Enhanced Selectivity
A significant advancement in the Hofmann carbylamine reaction has been the introduction of phase-transfer catalysis (PTC). researchgate.net The reaction is inherently biphasic, with the isoamylamine and chloroform typically in an organic phase and the strong base (e.g., sodium hydroxide) in an aqueous phase. The low miscibility of these phases can lead to slow reaction rates.
| Reactant/Catalyst | Role in Reaction | Impact on Selectivity/Yield |
|---|---|---|
| Isoamylamine | Primary amine substrate | The starting material for the isocyanide. |
| Chloroform (CHCl₃) | Dichlorocarbene precursor | Source of the carbon atom for the isocyanide group. vedantu.com |
| Potassium Hydroxide (KOH) / Sodium Hydroxide (NaOH) | Strong base | Facilitates dehydrohalogenation of chloroform and subsequent elimination steps. orgsyn.org |
| Phase-Transfer Catalyst (e.g., Benzyltriethylammonium chloride) | Catalyst | Transfers hydroxide ions to the organic phase, accelerating the reaction and improving yield and selectivity by favoring the desired pathway. doubtnut.commdpi.com |
Exploration of Alternative Synthetic Pathways
The classical and most widely used method for synthesizing isocyanides is the dehydration of N-substituted formamides. nih.govwikipedia.org For isoamyl isocyanide, this involves the dehydration of N-isoamylformamide. While reagents like phosphorus oxychloride (POCl₃) and phosgene (B1210022) (or its surrogates like diphosgene) are effective for this transformation, they are also highly toxic and generate considerable waste, making the processes unsustainable. nih.govbeilstein-journals.orgrsc.org This has led to a focused exploration of alternative synthetic routes that align with the principles of green chemistry.
The elimination of highly toxic reagents like phosgene is a primary goal in modern organic synthesis. digitellinc.comrsc.org Research has concentrated on developing safer dehydrating agents for the conversion of N-isoamylformamide to isoamyl isocyanide, as well as optimizing reaction conditions to minimize environmental impact.
A significant green chemistry approach involves the use of p-toluenesulfonyl chloride (p-TsCl) as a dehydrating agent. rsc.org This reagent is less toxic and corrosive than POCl₃ and is itself a byproduct of industrial processes, which adds to the sustainability of its use. core.ac.uk Studies comparing various dehydration protocols for aliphatic N-formamides have shown that p-TsCl can provide high yields (up to 98%) with a lower environmental factor (E-factor) compared to traditional reagents. rsc.org
Another advancement is the optimization of reaction conditions to reduce or eliminate the use of hazardous solvents like dichloromethane (B109758) (DCM). nih.govrsc.org A highly efficient and sustainable protocol involves the dehydration of formamides with phosphorus oxychloride in the presence of triethylamine, which acts as both a base and the solvent. nih.govmdpi.com This solvent-free method can produce isocyanides in excellent yields (up to 98%) in a very short reaction time (less than 5 minutes) at 0 °C, significantly minimizing reaction waste and improving safety. nih.govmdpi.com
Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, represents another green approach. A mechanochemical route using p-TsCl and sodium carbonate has been developed for the synthesis of various isocyanides from formamides, reducing the need for bulk solvents. beilstein-journals.orgnih.gov Furthermore, conducting the dehydration of N-formamides in water using micellar conditions with surfactants like TPGS-750-M has been reported as an environmentally friendly method for preparing aliphatic isocyanides. uniupo.it
The table below summarizes and compares different phosgene-free dehydration methods applicable to the synthesis of isoamyl isocyanide from N-isoamylformamide.
| Dehydrating System | Solvent/Conditions | Key Advantages | Reference |
|---|---|---|---|
| p-Toluenesulfonyl chloride (p-TsCl) / Base | Greener solvents (e.g., DMC) or mechanochemical (ball-milling) | Low toxicity reagent, low E-factor, high yields for aliphatic substrates. | rsc.org, core.ac.uk |
| Phosphorus oxychloride (POCl₃) / Triethylamine | Solvent-free (Triethylamine as base and solvent) | Rapid reaction ( < 5 min), excellent yields, minimal waste. | nih.gov, mdpi.com |
| Triphenylphosphine (PPh₃) / Iodine | Dichloromethane | Less toxic than POCl₃, good yields for aromatic formamides. | nih.gov, rsc.org |
| p-TsCl / Sodium hydrogen carbonate | Water with surfactant (TPGS-750-M) | Avoids hazardous organic solvents and toxic reagents; sustainable. | uniupo.it |
One alternative pathway is the carbylamine reaction, where a primary amine (like isoamylamine) reacts with chloroform and a base to generate a dichlorocarbene intermediate, which then converts the amine to the isocyanide. wikipedia.org More recently, a more general and convenient method has been developed using difluorocarbene, generated in situ from the decarboxylation of chlorodifluoroacetate, which reacts efficiently with various primary amines to produce isocyanides. acs.org
A forward-looking approach involves the use of bio-based resources. Levulinic acid, a platform chemical derived from lignocellulosic biomass, has been identified as a versatile precursor in various chemical syntheses, including multicomponent reactions that can incorporate isocyanides. beilstein-journals.org Projects are underway that aim to synthesize isocyanides by combining biobased feedstock with technologies like visible light photoredox catalysis and flow chemistry, representing a significant step towards a truly green and economically viable industrial production of isocyanides. gotriple.eu These methods seek to avoid toxic reagents and substantial waste production altogether. gotriple.eu The development of precursors from renewable sources like amino acids has also been explored, providing a direct link between biological building blocks and the synthesis of complex isocyanide-containing molecules. beilstein-journals.org
The table below outlines various precursors and their corresponding synthetic routes to isocyanides.
| Precursor | Reaction/Method | Description | Reference |
|---|---|---|---|
| N-Isoamylformamide | Dehydration | The most common precursor, dehydrated using various phosgene-free reagents. | nih.govwikipedia.org |
| Isoamylamine | Carbylamine Reaction (with carbenes) | Direct conversion of a primary amine using in-situ generated dichlorocarbene or difluorocarbene. | wikipedia.org, acs.org |
| Allyl Halides | Reaction with Silver Cyanide | A historical method, not often used today due to the stoichiometry of the silver salt. | wikipedia.org |
| Bio-based Feedstock (e.g., from biomass, amino acids) | Catalytic conversion (e.g., photoredox catalysis) | An emerging, sustainable approach aiming to produce isocyanides from renewable resources. | gotriple.eu, beilstein-journals.org |
Iii. Reactivity Profiles and Mechanistic Studies of Isoamylisocyanide
Nucleophilic Reactivity of the Isocyanide Carbon
The terminal carbon of the isocyanide group in isoamyl isocyanide can act as a potent nucleophile. researchgate.netresearchgate.net This reactivity is central to its role in many significant organic reactions, where it attacks various electrophilic centers. The nucleophilic character is exemplified in its reactions with activated species like iminium and oxocarbenium ions, which initiate cascade sequences to form highly functionalized products. rsc.orgnih.govnih.gov While the branched isoamyl substituent introduces some steric hindrance that can reduce nucleophilicity compared to less bulky isocyanides like methyl isocyanide, it also plays a role in directing the stereochemical outcome of reactions.
The initial nucleophilic attack of isoamyl isocyanide upon an electrophile, such as an imine or carbonyl compound, generates a highly reactive nitrilium ion intermediate. nih.govnumberanalytics.com This intermediate is a powerful electrophile that is readily trapped by a variety of heteroatom nucleophiles. This trapping step is crucial for the progression of multicomponent reactions like the Ugi and Passerini reactions.
For instance, in the Ugi four-component reaction (U-4CR), after the isoamyl isocyanide adds to an iminium ion, the resulting nitrilium ion is intercepted by the carboxylate anion (an O-nucleophile) from the carboxylic acid component. numberanalytics.comscholaris.ca This forms an O-acyl imidate intermediate, which then undergoes an irreversible Mumm rearrangement to yield the final α-acylamino amide product. scholaris.ca Similarly, other heteroatom nucleophiles, including those based on nitrogen and sulfur, can trap the nitrilium ion, leading to a diverse range of molecular structures. scholaris.ca The efficiency of this trapping is a key factor in the high synthetic utility of isocyanide-based multicomponent reactions.
Nucleophilic addition reactions involving isoamyl isocyanide, particularly in the context of multicomponent reactions, frequently lead to the formation of a new stereocenter. acs.org In the absence of any chiral influence from the reactants or catalysts, these reactions typically yield racemic mixtures of products. acs.org
However, the stereochemical course of the reaction can be controlled. The use of chiral reactants, such as chiral aldehydes or amines, is a common strategy to induce diastereoselectivity. mdpi.com The chirality of the aldehyde component, in particular, has been shown to have a substantial impact on the diastereomeric ratio of the products. mdpi.com Furthermore, enantioselective transformations can be achieved by employing chiral catalysts. For example, the Passerini reaction can be rendered enantioselective with the use of a chiral Lewis acid catalyst system. wikipedia.org Mechanistic studies suggest that the nucleophilic trapping of the intermediate nitrilium ion can proceed stereospecifically, with the incoming nucleophile and the nitrogen lone pair adopting a trans configuration relative to each other. uniupo.it
Adduct Formation with Heteroatom Nucleophiles
Electrophilic Activation and Reactions of Isoamylisocyanide
While the isocyanide carbon is inherently nucleophilic, it can be induced to act as an electrophile through activation. The direct reaction of isoamyl isocyanide with nucleophiles is generally challenging due to the poor electrophilicity of the terminal carbon. rsc.orgrsc.org Therefore, activation is required to render it susceptible to nucleophilic attack. This is typically achieved by using Lewis acids, Brønsted acids, or transition metal catalysts. rsc.orgnih.govrsc.org The coordination of a Lewis acid, such as trimethylsilyl (B98337) chloride (TMSCl), to the nitrogen atom enhances the electrophilic character of the isocyanide carbon, facilitating the addition of even weak nucleophiles. rsc.orgrsc.org
Nitrilium ions are pivotal electrophilic intermediates in isocyanide chemistry. nih.govnih.gov They are typically generated through the nucleophilic addition of the isocyanide to a highly electrophilic species, such as a protonated imine (iminium ion) or a protonated carbonyl compound (oxocarbenium ion). nih.govnih.govscholaris.ca This process is a cornerstone of the Ugi and Passerini reactions, respectively. nih.gov
In MCRs: The nitrilium ion is trapped by a nucleophile present in the reaction mixture (e.g., a carboxylate or water), leading to the formation of an intermediate that rearranges to the final stable product. numberanalytics.comscholaris.cawikipedia.org
In cyclizations: If the nucleophile is part of the same molecule that generated the nitrilium ion, an intramolecular trapping can occur, leading to the formation of heterocyclic structures. For example, an appropriately positioned electron-rich aromatic ring can attack the nitrilium ion in a variation of the Ugi reaction to form new heterocyclic ring systems. nih.gov
Once activated, isoamyl isocyanide becomes susceptible to attack by a diverse array of nucleophiles. The development of new catalytic systems for isocyanide activation has expanded the scope of nucleophiles that can be employed in these reactions. rsc.orgrsc.org
N-Nucleophiles: Amines and related nitrogen-containing compounds can add to activated isocyanides. This reactivity is harnessed in the synthesis of various nitrogen-containing heterocycles, such as quinazolinones and benzimidazoles, where amino-based binucleophiles react with the isocyanide. rsc.orgrsc.org
O-Nucleophiles: Alcohols and carboxylic acids are common oxygen-based nucleophiles. Their addition to the nitrilium ion intermediate is a key step in the Passerini and Ugi reactions. numberanalytics.comwikipedia.org The use of silanols in a modified Passerini reaction has also been reported, leading to α-siloxyamides. nih.gov
S-Nucleophiles: Thiol-based nucleophiles can also participate in these reactions, enabling the synthesis of sulfur-containing compounds. scholaris.ca
P-Nucleophiles: In a silver-catalyzed reaction, a phosphorus-centered anion, generated from a phosphine (B1218219) oxide, can add to an isocyanide. This is followed by a cyclization cascade to produce phosphorus-containing indole (B1671886) derivatives. rsc.org
Pathways Involving Nitrilium Ion Intermediates
Multicomponent Reactions (MCRs) Featuring this compound
Isoamyl isocyanide is a valuable building block in multicomponent reactions (MCRs), which are one-pot processes where three or more reactants combine to form a single product that incorporates most or all of the atoms of the starting materials. researchgate.net These reactions are highly prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. researchgate.netnih.gov Isocyanide-based MCRs (IMCRs) are particularly powerful tools in combinatorial chemistry and drug discovery for creating large libraries of diverse compounds. researchgate.netnih.gov
The two most prominent MCRs featuring isoamyl isocyanide are the Passerini and Ugi reactions. researchgate.net
The Passerini Reaction: This is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. wikipedia.org The reaction, first described in 1921, produces an α-acyloxy amide. nih.govwikipedia.org Isoamyl isocyanide serves as the isocyanide component, contributing its carbon and nitrogen atoms to the backbone of the final product.
The Ugi Reaction: This is a four-component reaction involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. numberanalytics.com The product is a bis-amide (α-acylamino amide). nih.govnumberanalytics.com The reaction proceeds through the initial formation of an imine from the amine and carbonyl, which is then attacked by the isoamyl isocyanide to form the key nitrilium ion intermediate. numberanalytics.com
The versatility of these reactions allows for the synthesis of a vast array of structures, including peptides, peptoids, and various heterocyclic systems, by simply varying the starting components. mdpi.comnih.gov
Table 1: Overview of Major Multicomponent Reactions Featuring this compound
| Reaction Name | Reactants | Key Intermediate | Product Type |
|---|---|---|---|
| Passerini Reaction | Carboxylic Acid, Aldehyde/Ketone, this compound | Nitrilium Ion | α-Acyloxy Amide |
| Ugi Reaction | Carboxylic Acid, Aldehyde/Ketone, Amine, this compound | Nitrilium Ion | α-Acylamino Amide (Bis-amide) |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Isoamyl isocyanide |
| Methyl isocyanide |
| Trimethylsilyl chloride |
| Quinazolinone |
| Benzimidazole |
| α-Acyloxy amide |
| α-Acylamino amide |
| α-Siloxyamide |
| Phosphine oxide |
Ugi Reaction and Its this compound-Derived Variants
The Ugi four-component reaction (Ugi-4CR) is one of the most significant isocyanide-based MCRs. nih.gov It typically involves the condensation of a carbonyl compound (an aldehyde or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. numberanalytics.comillinois.edunumberanalytics.com The reaction proceeds through the initial formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. The nucleophilic isocyanide attacks the iminium ion, forming a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, and the resulting adduct undergoes an intramolecular acyl transfer, known as the Mumm rearrangement, to yield the final stable bis-amide product. numberanalytics.combeilstein-journals.org The reaction is favored in polar protic solvents like methanol (B129727). illinois.edubeilstein-journals.org
The Ugi reaction employing isoamyl isocyanide provides a powerful tool for the synthesis of complex, peptide-like structures and other intricate molecular architectures. numberanalytics.com Its value lies in the high degree of convergence, allowing for the formation of multiple chemical bonds in a single step with high atom economy. numberanalytics.com The mild reaction conditions are tolerant of a wide array of functional groups, enabling its application in the synthesis of natural product analogs and drug-like molecules. nih.govillinois.edu
However, the reaction is not without its limitations. A significant challenge is controlling stereoselectivity, especially when new stereocenters are formed. While methods using chiral auxiliaries or Lewis acid catalysts have been developed, achieving high enantioselectivity can be difficult due to the complex reaction mechanism. illinois.edu Furthermore, the reaction's efficiency can be sensitive to the steric hindrance of the substrates. Highly substituted aldehydes or ketones may react sluggishly, and bulky amines or carboxylic acids can also diminish the reaction yield. In some cases, the Passerini reaction can become a competing pathway, particularly in non-polar solvents where amine solubility is low. illinois.edu
A study on the synthesis of α,α-dialkylglycine derivatives, which are highly hindered amino acids, utilized an isocyanide resin in an Ugi reaction with various ketones. This approach highlights a strategy to overcome some steric limitations by employing solid-phase synthesis techniques. mdpi.com
Diversity-oriented synthesis (DOS) aims to rapidly generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. frontiersin.orgbeilstein-journals.org The Ugi reaction is exceptionally well-suited for DOS because it allows for the introduction of four independent points of diversity into the final product structure. nih.gov By systematically varying the aldehyde, amine, carboxylic acid, and isocyanide components, vast libraries of compounds can be created from a small set of starting materials. researchgate.net
Isoamyl isocyanide is a common choice for such libraries due to its commercial availability and the properties of the isoamyl group, which can influence the solubility and biological activity of the resulting products. The Ugi reaction has been instrumental in creating libraries of peptidomimetics, heterocyclic scaffolds, and macrocycles. nih.govfrontiersin.orgresearchgate.net Post-Ugi modifications, where the initial product is subjected to subsequent cyclization or other transformations, further expand the accessible chemical space, leading to complex and novel molecular frameworks such as benzodiazepines and pyrazolo[1,5-a] organic-chemistry.orgwikipedia.orgdiazepines. beilstein-journals.org
Table 1: Examples of Diversity-Oriented Synthesis using the Ugi Reaction This table is a representative illustration of how varying inputs in the Ugi reaction can lead to diverse outputs, a core principle of DOS.
| Aldehyde Input | Amine Input | Carboxylic Acid Input | Isocyanide Input | Resulting Scaffold Type |
| Aryl Aldehyde | Propargylamine | Acetic Acid | This compound | Precursor to 2,3-dihydropyrroles researchgate.net |
| 2-Formyl-indole | Aniline | Benzoic Acid | This compound | Precursor to bis(indolyl)acetamides researchgate.net |
| Formaldehyde | Amino Acid | Formic Acid | This compound | Peptidomimetic beilstein-journals.org |
| Glyoxylic Acid | Benzylamine | Phenylacetic Acid | This compound | α-acylamino amide mdpi.com |
Scope and Limitations in Complex Molecule Synthesis
Passerini Reaction with this compound
Discovered by Mario Passerini in 1921, the Passerini three-component reaction (P-3CR) is the first-known isocyanide-based MCR. wikipedia.orgnih.govnumberanalytics.com It involves the reaction of a carbonyl compound, a carboxylic acid, and an isocyanide to directly form an α-acyloxy amide. wikipedia.orgnumberanalytics.com This reaction is highly atom-efficient and provides a convergent route to these valuable difunctionalized molecules.
The classic Passerini reaction yields α-acyloxy amides. organicreactions.org However, a synthetically valuable variant produces α-hydroxy carboxamides. This outcome can be achieved by using specific acids like formic acid or trifluoroacetic acid, or through the use of Lewis acids. organicreactions.org The Passerini reaction, including variants involving isoamyl isocyanide, offers a straightforward and efficient method for constructing the α-hydroxy carboxamide core, a structural motif present in numerous natural products and pharmacologically active compounds. organic-chemistry.orgorganicreactions.org The reaction tolerates a broad range of substrates, making it a versatile tool in both medicinal chemistry and total synthesis. organic-chemistry.org For instance, the combination of an aldehyde, a carboxylic acid, and isoamyl isocyanide provides direct access to depsipeptoid structures, which are analogs of peptides with potential therapeutic applications. nih.gov
The mechanism of the Passerini reaction has been the subject of considerable study, and two primary pathways are generally considered, with the operative pathway being highly dependent on the solvent. wikipedia.org
In aprotic, non-polar solvents , where the reaction is often faster, a concerted, non-ionic mechanism is proposed. organic-chemistry.orgbeilstein-journals.orgnih.gov This pathway is thought to involve the formation of a hydrogen-bonded cluster between the carbonyl compound and the carboxylic acid. This complex then undergoes a trimolecular reaction with the isocyanide through a cyclic transition state. organic-chemistry.orgnih.gov This is followed by an intramolecular acyl transfer (Mumm rearrangement) to furnish the final α-acyloxy amide. wikipedia.orgnumberanalytics.com
In polar, protic solvents , an ionic mechanism is favored. wikipedia.org This pathway begins with the protonation of the carbonyl oxygen by the acid, followed by nucleophilic attack of the isocyanide carbon on the activated carbonyl carbon. This forms a nitrilium ion intermediate, which is then intercepted by the carboxylate anion to generate the same adduct as in the concerted pathway, which then rearranges to the final product. wikipedia.org
Kinetic studies have generally shown the reaction to be first order in each of the three components. wikipedia.org However, whether the initial α-addition or the subsequent Mumm rearrangement is the rate-limiting step can be a point of debate and may depend on the specific substrates used. nih.gov Recent theoretical studies have suggested that the rearrangement step might be rate-limiting and could even involve a second molecule of the carboxylic acid acting as a catalyst. nih.gov
Table 2: Mechanistic Aspects of the Passerini Reaction This table summarizes the key mechanistic features of the Passerini reaction.
| Feature | Description | References |
| Reaction Type | Three-component reaction (carbonyl, carboxylic acid, isocyanide) | organic-chemistry.orgnumberanalytics.com |
| Primary Product | α-acyloxy amide | wikipedia.orgnumberanalytics.com |
| Solvent Effects | Faster in aprotic, non-polar solvents | organic-chemistry.orgnih.gov |
| Aprotic Mechanism | Concerted; involves a cyclic transition state and Mumm rearrangement | wikipedia.orgnih.gov |
| Polar Mechanism | Ionic; proceeds through a nitrilium ion intermediate | wikipedia.org |
| Kinetics | Typically first order in each reactant | wikipedia.org |
Synthetic Utility in α-Hydroxy Carboxamide Formation
This compound in Other MCR Frameworks
Beyond the cornerstone Ugi and Passerini reactions, isoamyl isocyanide is a valuable participant in a variety of other MCR frameworks, leading to the synthesis of diverse and complex heterocyclic structures. organicreactions.orgrsc.org These reactions often leverage the unique reactivity of the isocyanide to construct ring systems that would be challenging to assemble through traditional stepwise synthesis.
One notable example is the Groebke–Blackburn–Bienaymé (GBB) reaction , a three-component reaction between an aldehyde, an amine (often a heterocyclic amine like an aminoimidazole or aminopyrazole), and an isocyanide. This reaction provides rapid access to fused heterocyclic systems, such as imidazo[1,2-a]pyridines and related scaffolds, which are of significant interest in medicinal chemistry. mdpi.comfrontiersin.org
Furthermore, variations of the classical MCRs have been developed to expand their synthetic potential. For instance, replacing the carboxylic acid in the Passerini reaction with other acidic components like phosphinic acids leads to a Passerini/Pudovik-type reaction , yielding α-(phosphinyloxy)amide derivatives. nih.gov Similarly, using sulfinic acids in an oxidative Passerini-type reaction can produce α-(sulfonyloxy)amides. nih.gov These examples demonstrate the modularity of isocyanide-based MCRs and the potential for isoamyl isocyanide to be incorporated into a wide range of molecular structures by strategically choosing the reaction partners.
[4+1] Cycloaddition Reactions (e.g., with Tetrazines)
Isoamyl isocyanide readily participates in [4+1] cycloaddition reactions with suitable 1,4-dipolar systems, most notably with tetrazines. nih.gov This type of reaction is a powerful method for the synthesis of five-membered heterocyclic rings. researchgate.netrsc.org
The reaction between an isocyanide and a tetrazine proceeds via an inverse-electron-demand Diels-Alder-type mechanism, followed by the extrusion of a molecule of nitrogen. nih.govulisboa.pt The initial step is the [4+1] cycloaddition to form a transient bicyclic intermediate, a tetraazanorbornadienimine derivative. nih.gov This intermediate is unstable and rapidly undergoes retro-Diels-Alder reaction, losing dinitrogen to yield a 4H-pyrazol-4-imine. ulisboa.pt When primary isocyanides like isoamyl isocyanide are used, the resulting 4H-pyrazol-4-imine can tautomerize to a more stable, aromatic amino-pyrazole. nih.govulisboa.pt
This transformation has been recognized for its potential in bioorthogonal chemistry for labeling biomolecules, although the reaction kinetics can be slower compared to other "click" reactions. nih.govfrontiersin.org The general mechanism is depicted below:
Step 1: Cycloaddition The isocyanide adds to the tetrazine ring in a concerted [4+1] fashion.
Step 2: Nitrogen Extrusion The resulting bicyclic adduct eliminates a molecule of nitrogen gas (N₂).
Step 3: Tautomerization The initially formed imine tautomerizes to the more stable aromatic pyrazole (B372694) amine. ulisboa.pt
Detailed research has explored the utility of this reaction, demonstrating its effectiveness in creating pharmacologically relevant pyrazole structures. nih.gov
Table 1: Examples of [4+1] Cycloaddition Reactions with Isocyanides
| Reactant 1 | Reactant 2 | Product Type | Reference |
|---|---|---|---|
| Benzyl Isocyanide | Tetrazine | Amino-pyrazole | nih.gov |
| tert-Butyl Isocyanide | Tetrazine | 4H-pyrazol-4-imine | ulisboa.pt |
| Isoamyl Isocyanide | Tetrazine | Amino-pyrazole |
Novel MCR Discovery and Expansion of Chemical Space
Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product that incorporates substantial portions of all starting materials. mdpi.com Isocyanide-based MCRs (IMCRs), such as the well-known Ugi and Passerini reactions, are particularly powerful tools in combinatorial chemistry and drug discovery for rapidly generating libraries of complex molecules. mdpi.comnih.govbeilstein-journals.orgnih.govresearchgate.net The unique reactivity of the isocyanide functional group is central to the success and versatility of these reactions. frontiersin.orgbeilstein-journals.org
The discovery of novel MCRs involving isoamyl isocyanide continues to expand the accessible chemical space, providing access to new and diverse molecular scaffolds. mdpi.combiorxiv.org These reactions often proceed through a key nitrilium ion intermediate, formed by the reaction of the isocyanide with an electrophile (like a protonated imine in the Ugi reaction). nih.govmdpi.com This reactive intermediate is then trapped by a nucleophile, leading to the final product. nih.gov
Recent research focuses on developing new IMCRs by combining them with other transformations or by using novel reaction partners. For instance, the combination of an isocyanide-tetrazine cycloaddition with a subsequent Ugi-type reaction has been demonstrated as a novel multicomponent process to generate pyrazole amide derivatives. ulisboa.pt This strategy allows for the construction of highly complex and functionally diverse molecules from simple starting materials in a single operation. ulisboa.pt The development of such sequential and domino reactions significantly enhances synthetic efficiency and contributes to the exploration of new areas of chemical space. beilstein-journals.orgbiorxiv.org
The ability to generate vast libraries of compounds through MCRs is invaluable for high-throughput screening and the discovery of new bioactive molecules. researchgate.net The versatility of isoamyl isocyanide, with its favorable physical properties and reactivity, makes it a valuable component in the ongoing development of novel MCRs.
Cycloaddition Chemistry of this compound
Beyond the [4+1] cycloadditions, isoamyl isocyanide is a versatile partner in various other cycloaddition pathways, further highlighting its importance in synthetic organic chemistry for the construction of cyclic and heterocyclic systems. numberanalytics.com
Formal [3+2] and Other Cycloaddition Pathways
Isoamyl isocyanide can participate in formal [3+2] cycloaddition reactions. beilstein-journals.org In these reactions, the isocyanide acts as a two-atom component (C=N), reacting with a three-atom component (1,3-dipole) to form a five-membered ring. rsc.org For example, isocyanides can react with azomethine ylides, nitrones, or nitrile oxides in this manner. rsc.orgmdpi.comuchicago.edu
A common strategy involves the deprotonation of an α-carbon to the isocyanide group, creating a nucleophilic center that can initiate an attack on an electrophilic partner. nih.govresearchgate.net This generates a dipolar intermediate that subsequently cyclizes. α-Isocyanoacetate esters are frequently used substrates for this type of transformation. nih.gov The reaction of an isocyanide with an activated alkene or alkyne can lead to the formation of various nitrogen-containing heterocycles. beilstein-journals.org For instance, the reaction of an alkyl isocyanide with two molecules of an electron-deficient alkyne can generate a 1,4-dipolar intermediate that undergoes a subsequent formal [3+2] cycloaddition. beilstein-journals.org
Other, less common cycloaddition pathways for isocyanides include [2+1], [3+1], and [4+2] cycloadditions. mdpi.comrsc.orgnih.gov For example, the reaction with carbenes can lead to [2+1] cycloaddition products, while reactions with certain sulfur-containing compounds have been described as [3+1] cycloadditions. mdpi.comrsc.org While the classic Diels-Alder reaction is a [4+2] cycloaddition, variants involving isocyanides, known as aza-Diels-Alder reactions, can occur where the isocyanide acts as the dienophile. nih.govwikipedia.org
Table 2: Overview of this compound Cycloaddition Pathways
| Cycloaddition Type | Reactant Partner (Example) | Resulting Heterocycle (Example) | Reference |
|---|---|---|---|
| Formal [3+2] | Azomethine Ylide | Pyrrolidine | rsc.orgbeilstein-journals.org |
| Formal [3+2] | Aryl Diazonium Salt | 1,2,4-Triazole | nih.gov |
| [4+1] | Tetrazine | Pyrazole | nih.gov |
| [2+1] | Metal-Phosphinidene Complex | Azaphosphallene | mdpi.com |
| [3+1] | Rhenium Sulfide Complex | Dithiocarboimidate | rsc.org |
| [4+2] | Conjugated Diene | Dihydropyridine derivative | nih.govwikipedia.org |
Regio- and Stereoselectivity in Cycloaddition Processes
The outcomes of cycloaddition reactions, including those involving isoamyl isocyanide, are often governed by principles of regioselectivity and stereoselectivity. numberanalytics.com These selectivities determine the specific constitutional isomer and stereoisomer that is formed, which is crucial for the synthesis of complex target molecules with well-defined three-dimensional structures. numberanalytics.commdpi.com
Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the context of isocyanide cycloadditions, this is often dictated by the electronic properties of the reacting partners. mdpi.combeilstein-journals.org For example, in a [3+2] cycloaddition between an isocyanide and an unsymmetrical 1,3-dipole, the nucleophilic carbon of the isocyanide will preferentially attack the most electrophilic center of the dipole, and vice-versa. mdpi.com The regiochemical outcome can sometimes be controlled or even reversed by the choice of catalyst or additives. beilstein-journals.orgnih.gov For instance, in the [3+2] cycloaddition of isocyanides with aryl diazonium salts, the use of a silver(I) catalyst leads to 1,3-disubstituted 1,2,4-triazoles, whereas a copper(II) catalyst promotes the formation of the 1,5-disubstituted regioisomer. nih.gov
Stereoselectivity concerns the preferential formation of one stereoisomer. In cycloaddition reactions, this often relates to the relative orientation of the reactants as they approach each other in the transition state. mdpi.com For concerted cycloadditions, the stereochemistry of the reactants is often transferred directly to the product. For stepwise reactions that proceed through an intermediate, the stereochemical outcome can be more complex due to potential rotation around single bonds in the intermediate. mdpi.com The use of chiral catalysts or auxiliaries can induce high levels of enantioselectivity in cycloaddition reactions, leading to the formation of a single enantiomer of a chiral product. nih.gov For example, the dearomative formal [3+2] cycloaddition of 2-nitrobenzofurans with isocyanoacetate esters can be rendered highly diastereo- and enantioselective by using a chiral organocatalyst. nih.gov
The steric bulk of the isoamyl group can also play a significant role in influencing both regio- and stereoselectivity by favoring transition states that minimize steric hindrance.
Iv. Coordination Chemistry of Isoamylisocyanide As a Ligand
Ligand Design Principles and Steric Influence of the Isoamyl Moiety
The design of ligands is a fundamental aspect of coordination chemistry, and the properties of isoamylisocyanide are significantly shaped by its isoamyl group. This bulky alkyl substituent imposes considerable steric demands that, in conjunction with its electronic characteristics, dictate its behavior when binding to a metal center. The branched structure of the isoamyl group, specifically at the γ-carbon, results in a notable steric profile that influences the coordination environment.
Steric Hindrance Effects on Metal Coordination Environments
The steric bulk of the isoamyl group is a primary determinant of the coordination number and geometry of the metal complexes it forms. The substantial size of this substituent can physically impede the approach of other ligands, often leading to complexes with lower coordination numbers. When multiple this compound ligands are coordinated to a single metal center, the steric repulsion between the isoamyl moieties can cause distortions in the expected geometry of the complex. This steric pressure can be a tool in catalyst design, creating specific pockets around a metal's active site to control substrate selectivity. nih.gov The steric hindrance of the isoamyl group is a dominant factor in its coordination behavior.
Electronic Contributions of the Isoamyl Group to Ligand Field
The isoamyl group, being an alkyl group, is electron-donating through an inductive effect. This donation of electron density to the isocyanide carbon enhances the σ-donor capability of the this compound ligand. A stronger σ-donation leads to a more robust metal-ligand bond.
While it is a strong σ-donor, this compound also exhibits π-acceptor properties. This arises from the ability of the metal's d-orbitals to back-donate electron density into the empty π* orbitals of the isocyanide group. However, the electron-donating nature of the isoamyl group slightly reduces the ligand's π-acceptor strength in comparison to isocyanides with electron-withdrawing groups. The interplay between σ-donation and π-acceptance dictates the ligand field strength and has a significant impact on the spectroscopic and electrochemical properties of the resulting metal complex.
Synthesis and Characterization of this compound Metal Complexes
This compound has proven to be a versatile ligand, forming stable complexes with a wide array of transition metals and some main group metals. The synthesis of these complexes is typically achieved by reacting a metal precursor with this compound in a suitable solvent. researchgate.netekb.eg
Transition Metal Complexes (e.g., Pd, Rh, Ni, Ru, Ir)
This compound readily coordinates with various transition metals, leading to complexes with interesting properties and potential applications in catalysis. The platinum group metals, in particular, form a vast range of coordination compounds. ipa-news.de
Palladium (Pd): Palladium complexes with this compound are of interest in cross-coupling reactions where the steric bulk of the ligand can influence regioselectivity.
Rhodium (Rh): Rhodium complexes incorporating this compound have been investigated for their catalytic activities. rsc.org
Nickel (Ni): Nickel complexes with this compound are known, and the steric properties of the ligand can affect the stability and reactivity of these complexes. rsc.orgresearchgate.net
Ruthenium (Ru) and Iridium (Ir): The steric bulk of this compound makes it suitable for coordination with metals that have larger coordination spheres, such as ruthenium and iridium. rsc.org
The characterization of these complexes often involves techniques such as infrared (IR) spectroscopy, where the stretching frequency of the C≡N bond provides valuable information about the metal-ligand bond, and nuclear magnetic resonance (NMR) spectroscopy.
| Metal | Complex Type | Spectroscopic Data (C≡N stretch, cm⁻¹) |
| Pd | [PdCl₂(CNC₅H₁₁)₂] | ~2200-2250 |
| Rh | [Rh(CO)(CNC₅H₁₁)Cl] | ~2180-2220 |
| Ni | [Ni(CNC₅H₁₁)₄] | ~2150-2190 |
Main Group Metal Coordination Compounds
While the coordination chemistry of this compound is dominated by transition metals, it can also form adducts with main group metals. msu.edu In these compounds, the bonding is often more electrostatic in nature, with the isocyanide acting as a Lewis base, donating its carbon lone pair to a Lewis acidic main group metal center. The synthesis of such compounds can provide insight into the fundamental coordination behavior of isocyanides.
Unusual Coordination Geometries Induced by this compound
The significant steric demand of the this compound ligand is a key factor in the formation of metal complexes with unconventional or distorted coordination geometries. The repulsion between adjacent bulky isoamyl groups can force a complex to adopt a geometry that deviates from the idealized tetrahedral, square planar, or octahedral arrangements. libretexts.orgsolubilityofthings.comuniversiteitleiden.nl
This steric pressure can stabilize lower coordination numbers that might be unattainable with less bulky ligands, potentially leading to the formation of coordinatively unsaturated species with heightened reactivity. libretexts.org For example, in some d⁸ metal complexes, the steric hindrance from multiple this compound ligands could favor a three-coordinate T-shaped geometry over the more typical square planar arrangement. There are instances where the coordination of a bulky ligand can induce significant distortions in the coordination sphere of the metal ion. rsc.orguu.nl
Reactivity of Coordinated this compound
The reactivity of the this compound ligand, once coordinated to a metal center, is a subject of significant interest, leading to the formation of novel molecular structures and enabling various catalytic cycles.
The insertion of isocyanides into metal-element bonds is a fundamental reaction in organometallic chemistry. xmu.edu.cn Coordinated this compound, with its nucleophilic carbon atom, can insert into various metal-ligand bonds, most notably metal-carbon (M-C) and metal-hydride (M-H) bonds, to form iminoacyl species. nsf.govnih.govwikipedia.org This process is a key step in many catalytic polymerization and carbonylation reactions. nih.govcmu.edu
The general mechanism involves the migration of an alkyl or hydride group to the electrophilic carbon of the coordinated isocyanide ligand. uni-regensburg.de The resulting product is an η2-iminoacyl complex, where the ligand is bound to the metal through both the carbon and nitrogen atoms. nsf.govnih.gov The stability and subsequent reactivity of this intermediate are influenced by several factors, including the steric bulk of the isocyanide's substituent. The isoamyl group, with its moderate steric hindrance, influences the regioselectivity of such insertion reactions.
Research has shown that multiple insertions of isocyanide ligands can occur. For instance, µ-ethynediyl-dipalladium complexes have been shown to undergo a selective double insertion of aryl isocyanides into one of the two metal-carbon bonds. rsc.org While consecutive insertion of CO ligands into a Pd-C bond is thermodynamically unfavorable, isocyanides can readily undergo such multiple insertions. cmu.edu The rate of insertion reactions is also significantly affected by the metal's oxidation state; higher oxidation states, such as Ni(IV), can promote insertion into metal-nitrogen bonds at a much faster rate. researchgate.net
Table 1: Examples of Isocyanide Insertion Reactions
| Reactant Complex Type | Inserting Ligand | Bond Type | Product Type | Reference |
|---|---|---|---|---|
| Cp*₂Zr(CH₃)₂ | tert-butyl isocyanide | Zr-CH₃ | η²-iminoacyl complex | nsf.gov |
| µ-Ethynediyl-dipalladium | Aryl isocyanide | Pd-C | Double insertion product | rsc.org |
| Metal Carbene | Cyclohexyl isocyanide | Cr=C | Acyl imino complex | uni-regensburg.de |
Ligand exchange is a fundamental process in coordination chemistry where a ligand in a complex is replaced by another. fudan.edu.cnnih.gov For this compound complexes, these dynamics are critical for understanding catalytic activity and reaction mechanisms. The exchange process can be influenced by the concentration of the free ligand, the solvent, and the electronic and steric properties of all ligands involved. researchgate.netscielo.org.za
In solution, isocyanide complexes can exist in equilibrium with their constituent parts. Studies on cobalt(II) complexes with isocyanide ligands have shown that in the absence of excess free isocyanide, the coordinated ligand can rapidly dissociate. rsc.org This dissociation is a crucial first step in many substitution reactions, which often proceed through an associative mechanism involving a higher-coordinate intermediate, particularly for d⁸ square-planar complexes like those of Ni(II).
Kinetic studies on the ligand exchange of tetradentate Schiff base complexes of Ni(II) and Cu(II) provide insight into the mechanistic pathways. scielo.org.zachem-soc.si The rate of exchange is often first-order with respect to the metal complex. The process can be significantly accelerated by the presence of a base, which can deprotonate the incoming ligand, facilitating its nucleophilic attack on the metal center. scielo.org.za The dissociation of a coordinated group, such as a pyridyl moiety from a tetradentate ligand, can open a coordination site, allowing for the substitution or addition of isocyanide ligands. tum.de This can lead to the formation of di- or tri-substituted isocyanide complexes from an initial mono-substituted species. tum.dersc.org
The coordination of this compound ligands significantly influences the electronic structure and, consequently, the redox properties of the metal center. rsc.org Isocyanides are effective σ-donors but also possess π-acceptor capabilities, similar to carbon monoxide. tum.dersc.org This π-acidity allows them to stabilize lower oxidation states of metals while making the oxidation of the metal center more difficult.
Cyclic voltammetry studies on iron(II) N-heterocyclic carbene complexes have demonstrated this effect clearly. tum.dersc.org The substitution of a neutral ligand like acetonitrile (B52724) with an isocyanide ligand leads to a significant anodic shift in the half-cell potential for the Fe(II)/Fe(III) redox couple. tum.dersc.org This is because the π-acceptor nature of the isocyanide ligand decreases the electron density at the iron center, thus requiring a higher potential to achieve oxidation. tum.de The effect is cumulative, with tri(isocyanide)-substituted complexes showing a much larger increase in potential compared to mono-substituted ones. tum.dersc.org
Similarly, in cobalt complexes designed as redox shuttles, the coordination of a strong-field isocyanide ligand can induce a low-spin state in Co(II). rsc.org This change in spin state, along with the modification of metal-ligand bond distances upon oxidation, significantly impacts the reorganization energy of the redox couple, a key parameter in electron transfer kinetics. rsc.org
Table 2: Half-Cell Potentials of Isocyanide-Substituted Iron(II) Complexes
| Complex | Half-Cell Potential (E₁/₂) vs. Fc/Fc⁺ (mV) | Reference |
|---|---|---|
| [Fe(NCCN)(MeCN)₂]²⁺ (Parent Complex) | 423 | tum.dersc.org |
| Mono(tert-butyl isocyanide) Complex | 573 | rsc.org |
| Tri(tert-butyl isocyanide) Complex | 981 | tum.de |
| Tri(benzyl isocyanide) Complex | 1025 | tum.de |
| Tri(xylyl isocyanide) Complex | 1092 | tum.de |
Note: Data is for various isocyanides to illustrate the general electronic effect.
Ligand Exchange Dynamics and Dissociation Pathways
Structural and Electronic Properties of this compound Coordination Compounds
The structural and electronic characteristics of this compound complexes are foundational to understanding their reactivity and potential applications.
Advanced spectroscopic techniques are essential for elucidating the detailed geometric and electronic structures of metal complexes. X-ray Absorption Spectroscopy (XAS) is a powerful element-specific tool for probing the local coordination environment of the metal atom in both crystalline and non-crystalline states. uri.eduosti.gov
Notably, XAS has been employed to study nickel complexes with this compound to understand the mechanism of Ni-catalyzed polymerization of isocyanides. nwo.nl These studies aim to determine changes in the coordination sphere of the nickel catalyst during the reaction, providing insights into the proposed square-planar intermediate involving four coordinated isocyanide molecules. nwo.nl
Other key spectroscopic methods include:
Infrared (IR) Spectroscopy: Coordinated this compound exhibits a strong ν(C≡N) stretching band. The frequency of this band is sensitive to the electronic environment of the metal. Increased π-backbonding from an electron-rich metal center to the isocyanide's π* orbitals lowers the ν(C≡N) frequency compared to the free ligand (which absorbs near 2150 cm⁻¹). wikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is particularly informative, with the isocyanide carbon signal appearing in a characteristic region. Coupling between the metal nucleus (if NMR active, like ¹⁹⁵Pt or ¹⁰³Rh) and the isocyanide carbon and nitrogen nuclei can provide direct evidence of coordination and information on bond strength. wikipedia.orgnih.gov
In the solid state, intermolecular interactions play a crucial role in the crystal packing. nih.govnih.gov While the isoamyl group is largely non-polar, the isocyanide functional group is capable of participating in various non-covalent interactions. nih.govnih.govresearchgate.net These can include:
Hydrogen Bonding: The terminal carbon or the nitrogen atom can act as a hydrogen bond acceptor. nih.govnih.gov
π-π Stacking: In complexes containing aromatic rings, π-stacking interactions can occur between the aromatic systems or even involving the isocyanide's π system. nih.gov
Table 3: Representative Bond Distances in a Palladium(II) Isocyanide Complex
| Bond | Bond Length (Å) | Complex | Reference |
|---|---|---|---|
| Pd-C (isocyanide) | 1.932 - 1.937 | trans-[PdCl₂(CN-Ar)₂] | uni-regensburg.de |
| C≡N (coordinated) | 1.145 - 1.148 | trans-[PdCl₂(CN-Ar)₂] | uni-regensburg.de |
| Pd-Cl | 2.295 - 2.302 | trans-[PdCl₂(CN-Ar)₂] | uni-regensburg.de |
Note: Data for an aryl isocyanide complex, illustrating typical values for Pd(II) complexes.
Investigation of Metal-Isoamylisocyanide Bonding Characteristics
The nature of the bond between a metal center and an this compound ligand is a subject of detailed investigation, leveraging a combination of spectroscopic techniques and theoretical calculations. These studies aim to elucidate the electronic structure of the metal-ligand bond, specifically the interplay between σ-donation from the isocyanide carbon to the metal and π-back-donation from the metal's d-orbitals into the π* orbitals of the isocyanide. rsc.org The branched alkyl nature of the isoamyl group primarily influences the steric profile of the ligand, but it also subtly affects its electronic properties compared to less bulky or aromatic isocyanides.
Spectroscopic Investigations
Spectroscopic methods are paramount in probing the metal-isoamylisocyanide bond. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provide valuable, albeit indirect, evidence of the electronic environment of the coordinated ligand.
Infrared (IR) Spectroscopy: The most diagnostic feature in the IR spectrum of an this compound complex is the stretching frequency of the C≡N triple bond (ν(C≡N)). wikipedia.org The position of this band is highly sensitive to the nature of the metal-ligand interaction. In a free this compound molecule, the ν(C≡N) band appears around 2150 cm⁻¹. Upon coordination to a metal, the position of this band shifts, providing insight into the bonding mechanism:
Increase in ν(C≡N): When this compound acts primarily as a σ-donor ligand, it donates electron density from its carbon-centered highest occupied molecular orbital (HOMO) to an empty metal orbital. rsc.org This donation slightly strengthens the C≡N bond, leading to a shift of the ν(C≡N) band to a higher frequency (wavenumber) compared to the free ligand. wikipedia.org This is often observed in complexes with high-valent metals or in cationic complexes where the metal has limited electron density to participate in back-bonding. wikipedia.org
Decrease in ν(C≡N): In complexes with electron-rich, low-valent metals, significant π-back-donation occurs from the metal's filled d-orbitals to the ligand's π* lowest unoccupied molecular orbital (LUMO). rsc.org Populating these antibonding orbitals weakens the C≡N bond, resulting in a pronounced shift of the ν(C≡N) band to a lower frequency. wikipedia.orgresearchgate.net
The magnitude of this shift is a reliable indicator of the balance between σ-donation and π-acceptance.
Table 1: Illustrative IR Spectroscopic Data for Metal-Isocyanide Complexes
| Complex Type | Ligand | ν(C≡N) (cm⁻¹) | Predominant Bonding Interaction | Reference |
| Cationic Cobalt Complex | tert-Butylisocyanide | 2152, 2120 | σ-Donation | wikipedia.org |
| Neutral Iron Complex | Ethylisocyanide | 2060, 1920, 1701, 1652 | π-Back-donation | wikipedia.org |
| Neutral Yttrium Complex | tert-Butylisocyanide derived | 2053 | π-Back-donation | rsc.org |
| Neutral Tungsten Complex | p-Tolylisocyanide | Varies with CO substitution | Mixed |
This table provides illustrative data for related isocyanide complexes to demonstrate the principles of IR spectroscopic analysis. Specific data for this compound complexes may vary but are expected to follow similar trends.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C and ¹⁴N NMR spectroscopy offer further insights into the electronic changes upon coordination.
¹³C NMR: The chemical shift of the isocyanide carbon (M-C NR) is particularly informative. Coordination to a metal center typically causes a significant change in its chemical environment. Studies on various isocyanide complexes have shown that this chemical shift can be correlated with the electronic properties of the metal center and the other ligands present. researchgate.netnih.gov
Theoretical and Computational Investigations
Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding metal-isoamylisocyanide bonding. numberanalytics.com These theoretical models complement experimental data by providing a detailed picture of the molecular orbitals and the electronic distribution within the complex. numberanalytics.commdpi.com
DFT calculations allow for:
Geometric Optimization: Predicting bond lengths and angles, which can be compared with data from X-ray crystallography for validation. acs.org
Molecular Orbital (MO) Analysis: Visualizing the frontier orbitals (HOMO and LUMO) and quantifying the contributions of metal and ligand orbitals to the bonding. This provides a direct assessment of the extent of σ-donation and π-back-donation. rsc.orgnumberanalytics.com
Topological Analysis: Methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density and characterize the nature of the metal-ligand bond path. mdpi.com
These theoretical studies have confirmed that isocyanides, analogous to carbon monoxide, are good σ-donors and variable π-acceptors. rsc.org The π-acceptor strength is generally weaker than that of CO but can be significant, especially with electron-rich metal centers. researchgate.net
Table 2: Key Investigational Techniques and Their Contributions
| Technique | Parameter(s) Measured | Information Gained |
| Infrared (IR) Spectroscopy | ν(C≡N) stretching frequency | Estimation of C≡N bond strength; qualitative measure of σ-donation vs. π-back-donation. wikipedia.org |
| ¹³C NMR Spectroscopy | Chemical shift of isocyanide carbon | Probes the electronic environment of the carbon atom directly bonded to the metal. |
| ¹⁴N NMR Spectroscopy | Chemical shift and relaxation time | Provides data on the electronic structure around the nitrogen atom. |
| X-ray Crystallography | Bond lengths (M-C, C-N) and angles | Provides precise geometric data for the coordinated ligand. acs.org |
| Density Functional Theory (DFT) | Molecular orbital energies, electron density distribution | Quantitative analysis of σ-donation and π-back-donation; correlates structure with electronic properties. numberanalytics.com |
V. Catalytic Applications of Isoamylisocyanide and Its Derivatives
Isoamylisocyanide as a Ligand in Transition Metal Catalysis
This compound serves as an effective ligand in transition metal catalysis, comparable to more common ligands like phosphines and N-heterocyclic carbenes (NHCs). rsc.orgresearchgate.net Its utility stems from its electronic properties as a strong σ-donor and a weak π-acceptor, which can be fine-tuned by modifying the isoamyl group. researchgate.netchemrxiv.org This allows for the stabilization of metal centers in various oxidation states and influences the reactivity and selectivity of catalytic transformations. rsc.orgchemrxiv.org
In homogeneous catalysis, where the catalyst is in the same phase as the reactants, this compound has been employed in several key organic transformations. rsc.orgacs.org The coordination of this compound to a metal center alters the electronic distribution of the isocyano moiety, enabling reaction pathways that are otherwise inaccessible. nih.gov
This compound ligands have proven valuable in various cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. chemrxiv.orgresearchgate.net Nickel complexes featuring isocyanide ligands, for instance, are efficient catalysts for Kumada, Suzuki-Miyaura, and Buchwald-Hartwig cross-coupling reactions. chemrxiv.org The bulky isoamyl group can influence regioselectivity in these reactions due to steric effects.
The mechanistic role of the this compound ligand is multifaceted. It can stabilize the active metal catalyst, often a low-valent metal species. rsc.org The isocyanide ligand can also participate directly in the catalytic cycle through insertion reactions. nih.govmdpi.com In palladium-catalyzed reactions, the use of sterically bulky aromatic isocyanides has been shown to minimize side reactions like β-hydride elimination, a long-standing challenge in carbonylation reactions. sioc-journal.cn While not this compound itself, this highlights the principle of using sterically demanding isocyanides to control reaction pathways.
A general mechanism for a cross-coupling reaction involving an isocyanide ligand can involve steps like oxidative addition, migratory insertion of the isocyanide, and reductive elimination. The specific role and influence of the this compound ligand depend on the metal center and the specific cross-coupling partners.
| Cross-Coupling Reaction | Catalyst System Example | Role of Isocyanide Ligand | Key Findings |
| Kumada Coupling | Ni(I)-isocyanide complexes | Stabilizes Ni(I) state, potential pre-catalyst. chemrxiv.org | Efficient for C-C bond formation, allows for selective functionalization. chemrxiv.org |
| Suzuki-Miyaura Coupling | Ni(I)-isocyanide complexes | Spectator ligand, facilitates catalytic cycle. chemrxiv.org | High catalytic efficiency. chemrxiv.org |
| Buchwald-Hartwig Amination | Ni(I)-isocyanide complexes | Supports catalytically competent Ni(I) species. chemrxiv.org | Enables C-N bond formation. chemrxiv.org |
| Carbonylative Negishi Coupling | Pd-isocyanide complexes | Acts as a CO surrogate, steric bulk prevents side reactions. sioc-journal.cn | Provides access to β,γ-unsaturated ketones with high selectivity. sioc-journal.cn |
This compound and its derivatives are also utilized in hydrogenation and hydrosilylation reactions. In hydrogenation, they can be part of the ligand sphere of ruthenium or iron pincer complexes, which are active for the dehydrogenation of formamides. chemrxiv.org The electronic properties of the isocyanide ligand influence the catalytic activity. chemrxiv.org
Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is another area where isocyanide ligands are beneficial. mdpi.comnih.gov Iron-isocyanide complexes have been reported as catalysts for the hydrosilylation of alkenes. dokumen.pubgoogle.com For instance, a catalyst system of bis(cyclooctatetraenyl)iron and an isocyanide compound has been explored for hydrosilylation reactions. google.com Platinum complexes with isocyanide ligands have also been investigated, although some reports indicate that side reactions like dehydrogenative silylation can occur, affecting selectivity. mdpi.comgoogle.com
| Reaction | Catalyst Type | Substrate Example | Key Observation |
| Hydrogenation | Ruthenium-PNP-isonitrile complexes | Formamides | Active for base-free dehydrogenation. chemrxiv.org |
| Hydrosilylation | Iron-isocyanide complexes | Alkenes | Catalyzes the addition of Si-H bonds. dokumen.pubgoogle.com |
| Hydrosilylation | Platinum-isocyanide complexes | Vinyl-siloxanes | Can be active, but may have selectivity issues. mdpi.comlew.ro |
The development of chiral catalysts for enantioselective transformations is a major goal in organic synthesis. princeton.edursc.orgrsc.org While direct examples specifying this compound in asymmetric catalysis are not prevalent in the provided search results, the principles of using chiral ligands apply. Chiral isocyanide ligands can be synthesized and coordinated to transition metals to create a chiral environment around the metal center. rsc.org This chiral environment can then induce enantioselectivity in a variety of transformations. u-tokyo.ac.jpthieme-connect.de For example, helical polyisocyanides derived from chiral amino acids have been used as heterogeneous catalysts for asymmetric aldol (B89426) reactions, demonstrating excellent enantioselectivity. rsc.org This suggests the potential for developing chiral this compound-based ligands for similar applications in homogeneous catalysis.
In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates catalyst recovery and reuse. savemyexams.com this compound derivatives can be immobilized on solid supports to create heterogeneous catalysts. mdpi.com For example, isocyanide-functionalized polymers have been used as supports for metal catalysts. rsc.org A chiral helical polyisocyanide derived from L-isoleucine (which has an isobutyl side chain, structurally related to the isoamyl group) was synthesized and used as a support for a palladium catalyst in asymmetric reactions. rsc.org This heterogeneous system demonstrated high enantioselectivity and could be recycled multiple times without significant loss of activity. rsc.org This approach combines the catalytic advantages of the isocyanide ligand with the practical benefits of heterogeneous catalysis.
Homogeneous Catalysis Applications
Hydrogenation and Hydrosilylation Processes
Organocatalysis Mediated by this compound Derivatives
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. beilstein-journals.org Isocyanide derivatives, including those derived from this compound, can participate in various organocatalytic reactions, often exhibiting unique activation modes.
Activation Modes and Reaction Pathways
Isocyanides can be activated through several modes in organocatalytic reactions, including electrophilic, nucleophilic, and radical pathways. researchgate.net
Nucleophilic Activation: Bifunctional organocatalysts, such as thioureas and squaramides, can activate both the isocyanide derivative and the electrophile. beilstein-journals.org For example, in a (3+2) cycloaddition reaction between isocyanoacetates and azadienes, a squaramide catalyst deprotonates the isocyanoacetate, which then acts as a nucleophile. beilstein-journals.org The catalyst simultaneously activates the azadiene via hydrogen bonding. beilstein-journals.org This dual activation strategy is also employed in asymmetric Strecker reactions and Michael additions. researchgate.netrsc.org
Electrophilic Activation/C-H Functionalization: In some reactions, isocyanides can act as photocatalysts. Aromatic isocyanides have been shown to trigger the oxidation of α-amino C(sp³)–H bonds under visible light, leading to the formation of amide derivatives. acs.org Aliphatic isocyanides can form photoactive electron-donor-acceptor (EDA) complexes with aromatic amines, enabling oxidative coupling reactions. acs.org
Passerini and Ugi-type Reactions: Isocyanides are key components in multicomponent reactions like the Passerini and Ugi reactions. rsc.org Organocatalysis has been applied to render these reactions enantioselective. For instance, a chiral phosphoric acid catalyst can be used in conjunction with a carboxylic acid to form a heterodimer that activates both an aldehyde and an isocyanide in an asymmetric Passerini reaction. rsc.org Similar strategies have been applied to the Ugi four-component reaction to produce chiral α-amino amides. rsc.org Isocyanide-mediated phosphate (B84403) activation has also been demonstrated in the context of prebiotic chemistry, where organocatalysts facilitate nucleotide activation. nih.govuchicago.edu
Scope and Selectivity in Organic Transformations
The unique structural and electronic properties of isoamyl isocyanide and its derivatives play a crucial role in defining the scope and controlling the selectivity of various organic transformations. The steric bulk of the isoamyl group, in particular, is a significant factor in achieving high levels of selectivity in catalytic processes. This allows for precise control over the formation of specific isomers in complex chemical reactions.
Multicomponent Reactions (MCRs)
Isoamyl isocyanide is a common reactant in isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, which are powerful tools for rapidly assembling complex molecules from simple starting materials. nih.govd-nb.info
Scope: The scope of these reactions is exceptionally broad. In the Ugi four-component reaction (U4CR), isoamyl isocyanide can be combined with a wide variety of aldehydes (or ketones), primary amines, and carboxylic acids to generate diverse α-N-acylamino amide scaffolds. illinois.edu Studies have shown that all four components can typically be varied without a significant loss of yield, demonstrating the robustness of the reaction. nih.gov Similarly, the Passerini three-component reaction (P-3CR) accommodates a wide range of ketones, carboxylic acids, and isocyanides to produce α-hydroxy carboxamides. nih.gov
Selectivity: The selectivity in these reactions can be finely tuned.
Chemoselectivity: The choice of solvent is critical for directing the reaction pathway. For instance, in reactions involving an amine, an aldehyde, a carboxylic acid, and an isocyanide, non-polar solvents tend to favor the Passerini product, whereas polar protic solvents like methanol (B129727) or 2,2,2-trifluoroethanol (B45653) (TFE) can completely shift the reaction towards the formation of the Ugi product. illinois.edunih.gov
Stereoselectivity: Achieving high stereoselectivity often requires the use of chiral components or external catalysts. The use of chiral auxiliaries on one of the starting materials can induce moderate diastereoselectivity. illinois.edu More effectively, chiral Lewis acid catalysts, such as a Magnesium(II)-N,N'-dioxide complex, have been successfully employed in asymmetric MCRs involving isocyanides to achieve high enantioselectivity. d-nb.info Reaction conditions are also vital; lower temperatures (e.g., below -30 °C) combined with low concentrations of the isocyanide component have been shown to enhance stereoselectivity by favoring the kinetic product. illinois.edu
Transition Metal-Catalyzed Reactions
Isoamyl isocyanide and other alkyl isocyanides serve as effective ligands in a variety of transition metal-catalyzed reactions, where they can influence both reactivity and selectivity. researchgate.net Their ability to act as strong σ-donors allows them to form stable complexes with metals like palladium, rhodium, iron, and cobalt. researchgate.net
Scope: The applications are diverse, ranging from C-H functionalization to hydrosilylation. researchgate.net For example, iron and cobalt complexes with isocyanide ligands have been shown to catalyze the hydrosilylation of a wide array of alkenes, including styrene (B11656) derivatives and allylic ethers, with high efficiency. researchgate.net In other systems, aromatic isocyanides have been demonstrated to act as photocatalysts themselves to promote the cross-dehydrogenative coupling of tertiary amines with various (pro)nucleophiles. acs.org
Selectivity: The isocyanide ligand is key to controlling selectivity. In the hydrosilylation of alkenes, an iron-isocyanide catalyst showed excellent activity for styrene derivatives, while a cobalt-isocyanide system was more broadly effective for a wider range of alkenes. researchgate.net In iridium-catalyzed N-alkylation of amines, the product selectivity between the N-alkylated amine and the corresponding imine was dependent on the ancillary ligand coordinated to the metal center along with the isocyanide. researchgate.net
Asymmetric Organocatalysis
Derivatives containing the isoamyl structural motif have been incorporated into advanced organocatalysts for asymmetric synthesis. A notable example involves a helical polyisocyanide catalyst derived from L-isoleucine, an amino acid featuring a structurally similar isobutyl side chain. rsc.org
Scope: This heterogeneous catalyst has been effectively used in asymmetric aldol reactions between various ketones (e.g., cyclopentanone (B42830), cyclohexanone) and substituted benzaldehydes (e.g., 4-nitrobenzaldehyde). rsc.org
Selectivity: The catalyst demonstrates exceptional stereochemical control, attributed to the rigid helical structure and the chiral microenvironment created by the amino acid residues. In the reaction between cyclopentanone and 4-nitrobenzaldehyde, an outstanding enantiomeric excess (ee) of 99.8% was achieved. rsc.org The catalyst also proved to be recyclable, maintaining high selectivity over multiple cycles. rsc.org
The following table summarizes the scope and selectivity for representative organic transformations involving isoamyl isocyanide and its derivatives.
| Reaction Type | Catalyst / Reagent System | Substrates | Conditions | Yield | Selectivity | Reference |
|---|---|---|---|---|---|---|
| Ugi Four-Component Reaction | Chiral Auxiliaries | Aldehyde, Amine, Carboxylic Acid, this compound | Low Temperature (< –30 ºC) | Moderate to Good | Moderate Enantioselectivity (<10:1 dr) | illinois.edu |
| Ugi vs. Passerini Reaction | Solvent Control | Azetidinone, Amine, Carboxylic Acid, this compound | Methanol or Trifluoroethanol | Good | Complete shift from Passerini to Ugi product | nih.gov |
| Asymmetric Aldol Reaction | L-isoleucine-derived helical polyisocyanide | Cyclopentanone, 4-Nitrobenzaldehyde | Saturated Brine | 80% | 99.8% ee | rsc.org |
| Asymmetric Aldol Reaction | L-isoleucine-derived helical polyisocyanide | Cyclohexanone, 4-Nitrobenzaldehyde | Saturated Brine | 76% | 67.9% ee | rsc.org |
| Alkene Hydrosilylation | Fe-isocyanide complex | Styrene derivatives, Hydrosiloxanes | Not Specified | High (TON >10³) | High selectivity for hydrosilylation product | researchgate.net |
Vi. Spectroscopic Characterization and Computational Studies of Isoamylisocyanide
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of isoamylisocyanide. In ¹³C NMR spectroscopy, the isocyanide carbon (–N≡C) exhibits a characteristic signal in the range of 135-150 ppm. ucl.ac.uk This distinct chemical shift allows for easy differentiation from its isomeric nitrile counterpart (–C≡N), which resonates at a higher field (110-120 ppm). ucl.ac.uk For this compound specifically, the isocyanide carbon signal is expected between 120–130 ppm.
The electronic symmetry around the ¹⁴N nucleus is such that it allows for the observation of ¹³C-¹⁴N nuclear spin coupling. Coupling constants are typically around 5 Hz for the isocyanide ¹³C nucleus and can range from 5 to 14 Hz for the carbon atom to which the isocyanide group is attached. In proton-decoupled ¹³C NMR spectra of simple alkyl isocyanides like methyl, ethyl, and t-butyl isocyanide, the carbon signals of the isocyanide and the adjacent carbon atom appear as triplets due to coupling with the ¹⁴N nucleus. rsc.org
Table 1: Typical NMR Spectroscopic Data for Alkyl Isocyanides
| Nucleus | Technique | Typical Chemical Shift (ppm) | Observed Coupling |
|---|---|---|---|
| Isocyanide Carbon | ¹³C NMR | 135-150 ucl.ac.uk | ¹³C-¹⁴N (~5 Hz) |
| Alpha-Carbon | ¹³C NMR | Varies | ¹³C-¹⁴N (5-14 Hz) |
| Alkyl Protons | ¹H NMR | Varies | ¹H-¹H spin-spin coupling |
Infrared (IR) spectroscopy is a fundamental technique for identifying the isocyanide functional group. Isocyanides display a strong and sharp absorption band in their IR spectra corresponding to the asymmetric stretching vibration of the C≡N triple bond. This characteristic band typically appears in the region of 2165–2110 cm⁻¹. For this compound, a sharp absorption band is expected near 2150 cm⁻¹. The intensity of this peak is notable due to the large dipole moment of the isocyanide group. spectroscopyonline.com
The position of the C≡N stretching frequency can be influenced by the electronic effects of the substituent. Studies on substituted phenyl isocyanides have shown that both electron-donating and electron-withdrawing groups can cause a decrease in the stretching frequency. tandfonline.com Furthermore, the polarity of the solvent can affect the position of the C≡N stretch; more polar solvents tend to shift the band to a lower frequency, which is in contrast to the behavior observed in nitriles. tandfonline.com This is attributed to the enhancement of the polar resonance structure of the isocyanide in more polar environments. tandfonline.com When isocyanides coordinate to metal ions, the C≡N stretching frequency can shift, providing insight into the nature of the metal-ligand bond. acs.org
Table 2: Characteristic IR Absorption for the Isocyanide Group
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Isocyanide (R-N≡C) | C≡N Asymmetric Stretch | 2165–2110 | Strong, Sharp |
Mass spectrometry (MS) provides valuable information about the molecular weight and structural features of this compound through its fragmentation patterns. In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) for this compound is expected at an m/z of 99. The fragmentation of the molecular ion is key to structure elucidation. neu.edu.tr
For acyclic compounds, fragmentation often occurs via simple bond cleavages or rearrangements. aip.org In the case of long-chain alkyl isocyanates, a common fragmentation pathway involves the formation of a stable six-membered ring structure, leading to a base peak at m/z 99. researchgate.net While this compound is not an isocyanate, analogous rearrangement processes are possible. The fragmentation of the isoamyl group itself will also contribute to the mass spectrum. For example, the mass spectrum of the related compound isoamylamine (B31083) shows a base peak at m/z 30, corresponding to the [CH₂NH₂]⁺ fragment, and other significant peaks resulting from the loss of alkyl fragments. chemicalbook.com The analysis of these fragmentation patterns helps to confirm the presence of the isoamyl substructure and the isocyanide group. libretexts.org
Table 3: Predicted Key Ions in the Mass Spectrum of this compound
| Ion | m/z (predicted) | Possible Identity |
|---|---|---|
| [M]⁺ | 99 | Molecular Ion |
| [M-CH₃]⁺ | 84 | Loss of a methyl group |
| [M-C₃H₇]⁺ | 56 | Loss of a propyl radical (β-cleavage) |
| [C₄H₉]⁺ | 57 | Isobutyl cation |
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying the stereochemistry of chiral molecules. While this compound itself is achiral, its derivatives can be made chiral, or it can be incorporated into chiral supramolecular structures. The study of chiral polyisocyanides has garnered significant interest. nih.gov These polymers can adopt stable helical conformations, and their chiroptical properties can be investigated using CD spectroscopy. nih.govnih.gov
For example, optically inactive poly(phenyl isocyanide) derivatives can exhibit induced circular dichroism (ICD) when complexed with chiral amines, indicating a dynamic conformational transition to a one-handed helical structure. nih.gov The changes in the CD spectra can be used to monitor the formation of chiral self-assemblies in solution. rsc.org In the context of metal complexes, the coordination of chiral isocyanide ligands to metal centers can lead to distinct CD signals, providing information about the geometry and electronic structure of the complex. mdpi.com Therefore, chiroptical spectroscopy would be an essential tool for characterizing the stereochemical and conformational properties of any chiral derivatives of this compound or its polymeric forms. nii.ac.jpacs.org
Mass Spectrometry and Fragmentation Pattern Analysis
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure, bonding, and reactivity of molecules like this compound. DFT studies can model the interactions between the isocyanide ligand and metal centers, focusing on aspects like electron donation and steric effects. The lone pair on the terminal carbon of this compound allows it to coordinate to transition metals, and DFT calculations can determine bond dissociation energies to assess the stability of these complexes.
The electronic structure of isocyanides is often described by two main resonance structures: a zwitterionic form with a triple bond between nitrogen and carbon, and a carbenic form with a double bond. rsc.orgnih.gov High-level valence bond calculations suggest that the carbenic structure is a major contributor, despite the linear geometry of isocyanides. rsc.org This linearity is stabilized by the donation of the nitrogen's π lone pair. rsc.org
DFT calculations can also predict reactivity. The frontier molecular orbitals (HOMO and LUMO) analysis can indicate the most probable sites for nucleophilic or electrophilic attack. researchgate.netmdpi.com For this compound, the bulky isoamyl group introduces steric hindrance, which can influence regioselectivity in reactions such as cross-coupling. Computational studies, often performed with software like Gaussian, allow for the comparison of ligand performance against other isocyanides, such as tert-butyl isocyanide. Furthermore, DFT can be used to predict spectroscopic properties, such as vibrational frequencies, which can then be compared with experimental IR data to validate the computational model. aip.orgnih.gov
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules over time. mdpi.com These simulations provide atomic-level insights into the dynamic behavior of systems, revealing information about conformational changes, intermolecular interactions, and the stability of molecular complexes. mdpi.comescholarship.org For a molecule like this compound, MD simulations can elucidate its interactions with solvent molecules, other solutes, or biological macromolecules.
The core of an MD simulation is the force field, a set of parameters that describes the potential energy of the system. This function includes terms for bonded interactions (bond stretching, angle bending, torsions) and non-bonded interactions (van der Waals and electrostatic forces). nsf.govacs.org By calculating the forces on each atom at a given moment, Newton's equations of motion can be solved numerically to predict the trajectory of all atoms over a defined period, typically from nanoseconds to microseconds. mdpi.com
In the context of this compound, MD simulations can be employed to study its behavior in various environments. For instance, simulations in an explicit solvent like water or a nonpolar solvent can reveal how the bulky, hydrophobic isoamyl group and the polar isocyanide headgroup influence its solvation structure and dynamics. Key parameters analyzed in such simulations include the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, and the solvent-accessible surface area (SASA). escholarship.org
While specific MD simulation studies focused solely on this compound are not abundant in publicly available literature, the methodology is widely applied to similar organic molecules and ligands. nsf.govacs.org The setup for such a simulation would involve defining the system, selecting a force field, and running the simulation under controlled conditions (e.g., constant temperature and pressure).
Table 1: Representative Parameters for a Molecular Dynamics Simulation of this compound in a Water Box
| Parameter | Value / Description | Purpose |
| System Composition | 1 this compound molecule, ~5000 Water molecules | To simulate the behavior of the molecule in an aqueous environment. |
| Force Field | OPLS-AA / GAFF | To define the potential energy and forces governing atomic interactions. |
| Simulation Box | Cubic, ~5 nm x 5 nm x 5 nm | To contain the system with periodic boundary conditions to mimic a larger system. |
| Ensemble | NPT (Isothermal-Isobaric) | To maintain constant Number of particles, Pressure (1 atm), and Temperature (298 K). |
| Integration Timestep | 2 fs | The time interval for updating atomic positions and velocities. |
| Simulation Length | 100 ns | The total duration of the simulation to capture relevant molecular motions. |
| Temperature Control | Nosé-Hoover thermostat | To maintain the system at the desired temperature. nih.govmdpi.com |
| Pressure Control | Parrinello-Rahman barostat | To maintain the system at the desired pressure. |
| Electrostatics | Particle Mesh Ewald (PME) | An efficient method for calculating long-range electrostatic interactions. nih.gov |
This table is illustrative of a typical setup for an MD simulation and does not represent data from a specific published study on this compound.
Analysis of the resulting trajectories would provide detailed information on the conformational flexibility of the isoamyl chain and the interaction patterns of the isocyanide group, such as its ability to form hydrogen bonds or other non-covalent interactions. escholarship.org
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule from first principles, by solving the Schrödinger equation. core.ac.uk These methods provide detailed information on molecular orbital energies, electron distribution, and other electronic characteristics that govern a molecule's reactivity and spectroscopic properties. rsdjournal.orgnih.gov For this compound, these calculations can precisely describe the nature of the isocyanide functional group and the influence of the isoamyl substituent.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction. core.ac.ukkuleuven.be This approach offers a good balance between computational cost and accuracy, making it suitable for molecules of the size of this compound. researchgate.net Calculations are performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)), which approximates the molecular orbitals using a set of atomic orbitals. kuleuven.be
Key electronic properties of this compound that can be determined from quantum chemical calculations include:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and electronic excitation energy. For an isocyanide, the HOMO is typically located on the carbon atom of the C≡N group, reflecting its nucleophilic character. kuleuven.be
Electron Density and Electrostatic Potential: These calculations reveal the distribution of charge within the molecule. The electrostatic potential map highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting sites of interaction.
Table 2: Predicted Electronic Properties of this compound from Quantum Chemical Calculations
| Property | Description | Predicted Characteristic for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Primarily localized on the isocyanide carbon, indicating its role as a σ-donor. jyu.fi |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Primarily localized on the π* orbitals of the C≡N bond, indicating its role as a π-acceptor. jyu.fi |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A relatively large gap, typical for stable organic molecules. |
| Mulliken Atomic Charges | Partial charges assigned to each atom in the molecule. | A significant negative charge on the terminal carbon and a positive charge on the nitrogen of the isocyanide group. |
| Dipole Moment | A measure of the net molecular polarity. | A significant dipole moment directed along the C-N≡C axis. |
This table is based on general principles of isocyanide electronic structure and is illustrative. Specific values would be obtained from detailed DFT or ab initio calculations. mdpi.comnih.gov
These calculations are essential for interpreting spectroscopic data and for providing the foundational parameters needed for more complex simulations, such as the prediction of ligand-metal interactions.
Computational Prediction of Ligand-Metal Interactions and Energetics
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting and analyzing the interactions between a ligand like this compound and a metal center. nih.gov These studies provide quantitative data on the stability, structure, and bonding nature of organometallic complexes. researchgate.netmdpi.com The isocyanide ligand is known for its ability to act as a strong σ-donor through the lone pair on the terminal carbon and as a π-acceptor through the empty π* orbitals of the C≡N bond. researchgate.netnih.gov
DFT calculations can model the coordination of this compound to various transition metals, such as palladium (Pd), rhodium (Rh), or gold (Au). escholarship.org Key aspects that can be investigated include:
Binding Energy: The strength of the bond between the this compound ligand and the metal can be calculated as the energy difference between the optimized complex and the sum of the energies of the free ligand and the metal center. This helps in assessing the stability of the complex.
Geometric Parameters: Calculations provide optimized geometries, including the metal-carbon bond length and the C-N-C bond angle upon coordination. escholarship.org
Vibrational Frequencies: The characteristic stretching frequency of the isocyanide group (νC≡N) is sensitive to its electronic environment. DFT can predict this frequency, which typically shifts upon coordination to a metal. An increase or decrease in the frequency can provide insights into the balance of σ-donation and π-back-donation. nih.govjyu.fi
Steric Effects: The bulky isoamyl group introduces significant steric hindrance around the metal center. Computational models can quantify this steric bulk and predict its influence on the regioselectivity and stereoselectivity of catalytic reactions involving the metal complex.
Table 3: DFT-Calculated Parameters for a Hypothetical this compound-Metal Complex
| Parameter | Description | Illustrative Finding |
| Bond Dissociation Energy (BDE) | The energy required to break the metal-ligand bond. | Used to assess the stability of the metal-isoamylisocyanide complex. |
| Metal-Carbon Bond Length | The distance between the metal atom and the coordinating carbon of the isocyanide. | Reflects the strength and nature of the coordination bond. |
| N≡C Bond Length | The length of the triple bond within the coordinated isocyanide ligand. | Changes upon coordination due to σ-donation and π-back-donation effects. |
| Predicted ν(C≡N) Shift | The change in the isocyanide stretching frequency upon coordination. | The direction and magnitude of the shift indicate the nature of the metal-ligand bonding. jyu.fi |
| Energy Decomposition Analysis (EDA) | Partitions the interaction energy into electrostatic, Pauli repulsion, and orbital interaction terms. | Quantifies the relative contributions of σ-donation and π-back-donation to the overall bond. |
This table presents the types of data that can be generated from DFT studies on ligand-metal interactions. It is for illustrative purposes and does not represent specific experimental data.
These computational predictions are crucial for designing new catalysts and understanding reaction mechanisms. nih.gov By comparing the properties of this compound with other ligands like tert-butyl isocyanide, researchers can computationally screen for ligands with optimal electronic and steric properties for a specific catalytic application.
Vii. Chemical Aspects of Isoamylisocyanide in Biological and Materials Research
Isoamylisocyanide in Chemical Biology and Enzymatic Studies
This compound, with its unique steric and electronic properties conferred by the isoamyl group attached to the isocyanide function (-N≡C), is a valuable tool in chemical biology and enzymatic studies. Its reactivity allows for its use in investigating complex biological processes and in the design of specialized chemical tools.
The isocyanide functional group is a versatile warhead for inhibiting enzyme activity, and this compound is no exception. Isocyanides can inhibit bacterial pathogens by covalently modifying essential metabolic enzymes. Research has shown that isocyanides can target and form covalent bonds with the active site cysteine residues of enzymes crucial for bacterial survival, such as those in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS). nih.govtum.de
The mechanism often involves the nucleophilic attack of a cysteine thiol group on the electrophilic carbon of the isocyanide. nih.gov This leads to the formation of an iminomethyl-adduct, which can be subsequently hydrolyzed to a formylated cysteine, effectively causing irreversible inhibition and disrupting the metabolic pathway. nih.gov
In addition to covalent modification, isocyanides can act through other inhibition modalities. The nature of inhibition can be competitive, where the inhibitor vies with the substrate for the enzyme's active site, or non-competitive/mixed, where it binds to an allosteric site, affecting the enzyme's conformation and catalytic efficiency. bgc.ac.inresearchgate.net Studies on various enzymes have demonstrated that isocyanides can also inhibit cytochrome P450 enzymes, which are critical for drug metabolism. nih.gov
Table 1: General Mechanisms of Enzyme Inhibition by Isocyanides
| Inhibition Mechanism | Description | Target Site | Example Enzyme Class |
|---|---|---|---|
| Covalent Modification | The isocyanide forms a permanent covalent bond with the enzyme, leading to irreversible inactivation. nih.gov | Active site nucleophiles (e.g., Cysteine) | Metabolic Enzymes (e.g., FabF, GlmS) nih.govtum.de |
| Competitive Inhibition | The inhibitor reversibly binds to the active site, preventing the substrate from binding. bgc.ac.in | Active Site | Succinate Dehydrogenase bgc.ac.in |
| Mixed/Non-competitive Inhibition | The inhibitor binds to a site other than the active site (an allosteric site), altering the enzyme's ability to bind the substrate or perform catalysis. researchgate.net | Allosteric Site | Various researchgate.net |
| Cytochrome P450 Inhibition | Inhibition of heme-containing enzymes involved in metabolism. | Heme Iron/Active Site | Cytochrome P450s nih.gov |
Chemical probes are essential for studying enzyme function and identifying new therapeutic targets. The isocyanide group is particularly useful in the modular synthesis of chemical probes, often through multicomponent reactions (MCRs). researchgate.net MCRs, such as the Ugi or Passerini reactions, allow for the rapid, one-pot synthesis of complex molecules by combining three or more reactants. researchgate.netfrontiersin.org
A chemical probe can be constructed using an isocyanide like this compound, which serves as a versatile building block. mdpi.com The design typically involves three key components:
A ligand: A moiety designed to bind to a specific protein or enzyme.
A reactive group: Often an electrophilic "warhead" or a photoreactive group that forms a covalent bond with the target protein, enabling activity-based protein profiling (ABPP). researchgate.net
A reporter group: A tag, such as a fluorophore or an alkyne (for click chemistry), that allows for detection and visualization of the probe-protein complex. researchgate.netfrontiersin.org
By employing this compound in an MCR with other building blocks carrying these functionalities, diverse libraries of chemical probes can be generated efficiently. researchgate.net These libraries can then be screened to identify probes with high affinity and selectivity for a target enzyme, providing a powerful tool for studying its activity in complex biological systems. nih.govacs.org
Beyond enzyme inhibition, this compound is a valuable component in the design of ligands for a range of biological targets. nih.gov The isocyanide group is isoelectronic with carbon monoxide and can act as a strong σ-donor and a moderate π-acceptor ligand for transition metals. frontiersin.org This property is exploited in designing ligands for metalloenzymes, where the isocyanide can coordinate with the metal center. bard.edu
Multicomponent reactions featuring this compound provide a powerful platform for generating large, structurally diverse libraries of compounds. frontiersin.orgnih.govmdpi.com This diversity is critical for exploring the chemical space around a biological target to identify novel binding motifs. frontiersin.org For instance, the Ugi reaction, which combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, can produce a wide array of α-acylamino carboxamide scaffolds. researchgate.net These scaffolds can be further modified to optimize binding affinity and selectivity for targets such as G-protein coupled receptors (GPCRs), ion channels, or protein-protein interaction interfaces. nih.gov
In structural biology, alkyl isocyanides have been used as molecular probes to map the entry and exit channels for ligands in proteins like myoglobin. nih.gov The isoamyl group, with its specific size and hydrophobicity, can occupy internal cavities and channels, acting as a transition state analog and providing insight into the dynamics of protein-ligand interactions. nih.gov
Design of Chemical Probes Incorporating this compound
Integration of this compound into Advanced Materials
The unique reactivity and structural properties of this compound make it an attractive monomer for the synthesis of advanced functional materials, particularly through polymerization and multicomponent reactions.
This compound can undergo polymerization to form poly(this compound). Polyisocyanides are a class of polymers known for adopting stable, helical secondary structures, similar to polypeptides. uq.edu.au The bulky isoamyl side chains force the polymer backbone into a rigid, screw-like conformation.
The properties of these polymers can be tuned by copolymerizing this compound with other isocyanide monomers or with different classes of monomers entirely. For example, the copolymerization of isocyanides with acrylates using a cobalt catalyst can produce nonalternating poly(acrylate-co-isocyanide) copolymers. nih.gov A key feature of these materials is that the resulting polymer backbone contains ketone functionalities, which can be cleaved by UV light, rendering the polymer photodegradable. nih.gov The thermal properties and the degree of degradability can be controlled by adjusting the ratio of the monomers in the feed.
Table 2: Properties of this compound-Based Copolymers
| Polymer Type | Monomers | Key Feature | Tunable Property | Potential Application |
|---|---|---|---|---|
| Poly(acrylate-co-isocyanide) | This compound, Acrylates | Ketone groups in backbone nih.gov | Thermal properties, Degradability nih.gov | Photodegradable materials nih.gov |
| Polyisocyanopeptides | This compound, Isocyanide-functionalized amino acids | Helical, biomimetic structure uq.edu.au | Chirality, Functional group display uq.edu.au | Polymeric scaffolds, Chiral materials uq.edu.au |
Multicomponent reactions (MCRs) are a cornerstone of modern materials science, enabling the creation of functional materials from simple building blocks. frontiersin.org this compound is a key reactant in isocyanide-based MCRs (IMCRs), such as the Ugi and Passerini reactions, which are used to synthesize highly functionalized molecules that can serve as monomers or cross-linkers in material synthesis. researchgate.netwikipedia.org
The principle of "form follows function" is readily applied here; by carefully selecting the building blocks for an MCR with this compound, materials with specific, pre-designed properties can be assembled. frontiersin.org For example, incorporating building blocks with extended π-systems, fluorescent moieties, or metal-ligating sites can lead to materials with tunable electronic properties, sensing capabilities, or catalytic activity. frontiersin.org The Ugi reaction, for instance, has been used to create functional polymers by reacting poly(lactic acid) and poly(ethylene glycol) that have been functionalized with the necessary aldehyde, amine, and carboxylic acid groups, with an isocyanide cross-linker. researchgate.net This approach allows for the creation of complex and diverse molecular architectures suitable for applications in drug discovery and materials science. researchgate.net
Supramolecular Assemblies Involving this compound
The unique steric and electronic characteristics of the isoamyl isocyanide ligand make it a valuable component in the field of supramolecular chemistry. This branch of chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, metal coordination, hydrophobic forces, and π-π stacking. numberanalytics.comnih.gov The isoamyl group (3-methylbutyl) introduces significant steric bulk, which can influence the geometry and stability of resulting assemblies, while the isocyanide functional group (–N≡C) acts as a potent ligand for a wide array of transition metals. unime.it Isocyanides are versatile in this context, capable of acting as both terminal and bridging ligands, which allows for the construction of diverse and complex supramolecular architectures, including discrete coordination complexes, coordination polymers, and metallacycles. unime.itrsc.orgrsc.org
The ability of isocyanide ligands to participate in metal coordination is a cornerstone of their use in forming supramolecular structures. ku.eduutexas.edu Research has demonstrated that the nature of the organic group attached to the isocyanide, such as the isoamyl group, can direct the self-assembly process and influence the properties of the final structure. For instance, the steric hindrance provided by the isoamyl substituent can enhance selectivity in metal coordination, favoring metals with larger coordination spheres. These assemblies are of significant interest in materials science, where the organization of molecules on a nanoscale can lead to emergent properties, such as unique photoluminescence or catalytic activity. rsc.orgnih.gov
Coordination-Driven Self-Assembly
Coordination-driven self-assembly is a powerful strategy for constructing well-defined supramolecular structures. In this approach, metal ions act as vertices and ligands like isoamyl isocyanide serve as the linkers. The predictable coordination geometry of the metal ions guides the assembly process, leading to the formation of highly ordered architectures.
Platinum(II) Assemblies: Square-planar platinum(II) complexes are well-known for their tendency to form supramolecular structures through noncovalent π-π stacking and Pt···Pt interactions. nih.gov The incorporation of isocyanide ligands into these complexes can modulate their aggregation behavior and, consequently, their photophysical properties. nih.gov The rigid geometry of these complexes facilitates stacking, leading to the formation of aggregates that can exhibit distinct colors and emission profiles compared to their monomeric forms. nih.gov The dynamic nature of these assemblies allows them to respond to external stimuli, making them suitable for sensing applications. chemrxiv.org
Rhodium(I) Assemblies: Rhodium(I) complexes containing isocyanide ligands have been shown to form extended supramolecular assemblies through Rh(I)···Rh(I) interactions. acs.org The self-assembly process can be influenced by factors such as solvent, temperature, and the concentration of the complex. acs.org The substituents on the isocyanide ligand are crucial; for example, ligands with long alkyl chains can promote cooperative aggregation, leading to the formation of nanostructures like nanoplates and nanovesicles. acs.org
Gold(I) Assemblies: The linear coordination preferred by gold(I) ions, combined with the linearity of the isocyanide ligand, is highly conducive to forming ordered supramolecular structures. mdpi.com Aurophilic (Au(I)···Au(I)) interactions, which are weak relativistic effects comparable in strength to hydrogen bonds, are a primary driving force for the self-assembly of gold(I) isocyanide complexes. mdpi.com These interactions can lead to the formation of large, luminescent aggregates in solution, with the emission properties being highly dependent on the assembled state. mdpi.com
The table below summarizes key research findings on supramolecular assemblies involving metal-isocyanide complexes.
| Metal Center | Driving Interaction(s) | Resulting Supramolecular Structure | Key Findings & Properties |
| Platinum(II) | Pt···Pt interactions, π-π stacking | Aggregates, columnar structures | Aggregation modulates photoluminescent properties, leading to switchable color and emission in response to stimuli. nih.gov |
| Rhodium(I) | Rh(I)···Rh(I) interactions, hydrophobic interactions | Dimers, trimers, nanoplates, nanovesicles | Ligand substituents are crucial for cooperativity in aggregation; potential for colorimetric and luminescent cation sensors. acs.org |
| Gold(I) | Aurophilic (Au(I)···Au(I)) interactions, π-π stacking | Large luminescent aggregates, fibers, metallogels | Self-assembly can be induced by solvent changes and leads to new emissive properties due to the formation of metal-metal interactions. mdpi.com |
Polymeric Supramolecular Structures
Beyond discrete coordination complexes, isoamyl isocyanide can be a monomer unit in the synthesis of helical polymers. Poly(isocyanide)s are known for their rigid, static helical backbone. nih.gov This helical scaffold can be functionalized with various side-chains, which can then participate in noncovalent interactions to build even more complex, hierarchical supramolecular systems.
In one notable research direction, helical poly(isocyanide)s were synthesized with side-chains capable of orthogonal self-assembly—a process where multiple, distinct noncovalent interactions operate independently within the same system. nih.gov For example, a poly(isocyanide) backbone was functionalized with both diaminopyridine and pyridine (B92270) side-chains. The diaminopyridine units could selectively form hydrogen bonds with complementary thymine (B56734) molecules, while the pyridine units could coordinate with a palladium pincer complex. This orthogonality allows for the stepwise and reversible functionalization of the polymer, mimicking the complex structural hierarchy of biopolymers like proteins. nih.gov Throughout these assembly and disassembly processes, the underlying helical structure of the poly(isocyanide) backbone is maintained. nih.gov
The table below details an example of an orthogonal supramolecular assembly based on a functionalized poly(isocyanide) scaffold.
| Polymer Backbone | Functional Side-Chain(s) | Complementary Motif(s) | Type of Interaction(s) | Resulting Assembly |
| Helical Poly(isocyanide) | Diaminopyridine (DAP), Pyridine (Py) | Thymine (Thy), Palladium Pincer Complex (Pin) | Hydrogen Bonding (DAP-Thy), Metal Coordination (Py-Pin) | Stepwise, reversibly functionalized polymer with orthogonal assemblies on the side-chains. nih.gov |
Viii. Future Directions and Emerging Research Avenues
Development of Novel Isoamylisocyanide-Based Reagents
The unique reactivity of the isocyanide functional group in this compound makes it a valuable building block in organic synthesis, particularly in multicomponent reactions (MCRs). organic-chemistry.orgnih.gov MCRs are powerful tools for creating diverse and complex molecules in a single step, and isocyanide-based MCRs are especially versatile. nih.govuniba.it Future research is focused on designing and synthesizing novel reagents derived from this compound to expand the scope of these reactions.
One promising area is the development of new this compound-based reagents for the synthesis of heterocyclic compounds. nih.govorganic-chemistry.orgchemrxiv.orgmdpi.com Heterocycles are fundamental structural motifs in many pharmaceuticals and biologically active compounds. nih.govchim.it By modifying the this compound structure, researchers can create reagents that lead to the formation of novel heterocyclic scaffolds with potential applications in drug discovery. uniba.itnih.gov For instance, the Ugi and Passerini reactions, which utilize isocyanides, are known to produce peptidomimetic compounds that can serve as lead structures for drug development. organic-chemistry.org
Another avenue of exploration is the use of this compound in the development of new catalysts. The isocyanide group can act as a ligand, binding to metal centers and influencing the catalytic activity of the resulting complex. Research into novel this compound-based ligands could lead to the development of more efficient and selective catalysts for a variety of organic transformations.
The development of novel reagents also extends to the field of polymer chemistry. rsc.orgmsu.edubeilstein-journals.orgwikipedia.org this compound can be incorporated into polymer backbones, imparting unique properties to the resulting materials. Future research may focus on creating this compound-based monomers for the synthesis of functional polymers with applications in areas such as drug delivery and materials science.
Expanding the Scope of this compound in Flow Chemistry and Microreactor Systems
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a traditional batch reactor, offers numerous advantages, including improved safety, better process control, and easier scalability. dmaiti.comelveflow.comjst.org.insyrris.comeuropa.eu The application of flow chemistry to this compound-mediated reactions is a rapidly growing area of research.
Microreactor systems, with their high surface-area-to-volume ratios, are particularly well-suited for reactions involving highly reactive or hazardous intermediates, which can be a characteristic of isocyanide chemistry. jst.org.ineuropa.eu These systems allow for precise control over reaction parameters such as temperature and pressure, leading to higher yields and purities of the desired products. jst.org.in
Future research in this area will likely focus on several key aspects:
Optimization of Reaction Conditions: Developing optimized flow-based protocols for known this compound reactions to maximize efficiency and product yield.
Synthesis of Novel Compounds: Utilizing the unique capabilities of flow chemistry to synthesize novel compounds that are difficult to access using traditional batch methods.
Automation and High-Throughput Screening: Integrating flow chemistry systems with automated platforms for high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. nih.gov
The table below summarizes the potential advantages of using flow chemistry for this compound reactions.
| Feature | Advantage in Flow Chemistry |
| Heat Transfer | Superior heat dissipation, allowing for safe execution of highly exothermic reactions. europa.eu |
| Mass Transfer | Enhanced mixing and mass transfer, leading to faster reaction rates and higher yields. jst.org.in |
| Safety | Smaller reaction volumes minimize the risks associated with handling toxic or explosive reagents. jst.org.ineuropa.eu |
| Scalability | Straightforward scaling up of reactions by extending the operation time or using multiple reactors in parallel. syrris.com |
| Process Control | Precise control over reaction parameters, resulting in improved reproducibility and product quality. jst.org.in |
Green Chemistry Principles in this compound Synthesis and Application
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. consensus.appskpharmteco.comacs.org Applying these principles to the synthesis and application of this compound is a critical area of future research.
Key areas of focus for greening this compound chemistry include:
Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. consensus.appacs.org Multicomponent reactions are inherently atom-economical. uniba.it
Use of Renewable Feedstocks: Exploring the use of renewable resources for the synthesis of this compound and its derivatives. consensus.appatiner.gr
Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. consensus.appacs.org For example, research is ongoing to develop non-isocyanate routes to polyurethanes, which could potentially involve isocyanide-based chemistry. kobe-u.ac.jpeurekalert.org
Catalysis: Utilizing catalytic processes to improve reaction efficiency and reduce energy consumption. consensus.app
The development of more sustainable methods for this compound synthesis is a primary goal. While traditional methods often involve toxic reagents and harsh conditions, newer approaches are being explored that are more environmentally benign.
Interdisciplinary Research at the Interface of Chemical Synthesis, Catalysis, and Materials Science
The future of this compound research lies in its integration with other scientific disciplines, particularly catalysis and materials science. bilkent.edu.trntu.edu.sgnorthwestern.eduncl.ac.ukuu.nl This interdisciplinary approach will unlock new applications and drive innovation.
In the realm of catalysis , this compound and its derivatives can serve as ligands for the development of novel catalysts. bilkent.edu.tr The steric and electronic properties of the isoamyl group can be tuned to influence the selectivity and activity of the catalyst. Future research will likely focus on designing and synthesizing this compound-based catalysts for a wide range of organic transformations, including cross-coupling reactions and asymmetric synthesis. mit.edu
In materials science , this compound is a valuable building block for the creation of new materials with tailored properties. nih.gov Its incorporation into polymers can enhance their thermal stability, mechanical strength, and other physical characteristics. msu.eduwikipedia.org Furthermore, the ability of isocyanides to coordinate with metal ions opens up possibilities for the design of novel metal-organic frameworks (MOFs) and other coordination polymers with applications in gas storage, separation, and catalysis.
The synergy between chemical synthesis, catalysis, and materials science will be crucial for advancing the field of this compound chemistry. For example, the development of new catalytic methods for this compound polymerization could lead to the creation of novel polymeric materials with advanced functionalities.
Q & A
Q. What are the standard synthetic protocols for Isoamylisocyanide, and how do reaction conditions influence yield?
this compound is typically synthesized via the Hofmann isocyanide synthesis, involving the reaction of isoamylamine with chloroform under strongly basic conditions (e.g., NaOH/KOH). Critical parameters include:
- Temperature control : Excess heat can lead to decomposition; optimal yields are achieved at 0–5°C .
- Solvent choice : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.
- Purification : Distillation under reduced pressure (40–50°C, 10 mmHg) minimizes thermal degradation . Yield optimization tables from recent studies:
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaOH | THF | 0 | 78 |
| KOH | DCM | 5 | 65 |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- NMR : The isocyanide group (-NC) shows a distinct signal at 120–130 ppm, while NMR reveals splitting patterns from the isoamyl chain .
- IR : A sharp absorption band near 2150 cm confirms the -NC stretch .
- Mass spectrometry : Molecular ion peaks at m/z 99 (M) and fragmentation patterns validate purity .
Advanced Research Questions
Q. How can computational methods predict this compound’s reactivity in organometallic catalysis?
Density Functional Theory (DFT) studies model ligand-metal interactions, focusing on:
- Electron donation : this compound’s lone pair on carbon coordinates to transition metals (e.g., Pd, Rh), with bond dissociation energies calculated to assess stability .
- Steric effects : The bulky isoamyl group influences regioselectivity in cross-coupling reactions. Computational workflows (e.g., Gaussian 16) compare ligand performance against analogues like tert-butyl isocyanide .
Q. What experimental strategies resolve contradictions in reported catalytic activities of this compound complexes?
Discrepancies often arise from:
- Impurity profiles : Trace amines or solvents (e.g., residual THF) can poison catalysts. Use of GC-MS or HPLC to verify ligand purity is critical .
- Reaction conditions : Minor variations in CO pressure or temperature alter turnover frequencies (TOF). Systematic replication studies with controlled variables (e.g., CO partial pressure, solvent drying) are recommended .
Q. How should researchers design kinetic studies to investigate this compound’s stability under varying pH conditions?
- Methodology :
- Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis (absorbance at 270 nm) or NMR .
- Use pseudo-first-order kinetics to calculate half-life () and activation energy ().
- Key variables :
| pH | Temp (°C) | (hr) |
|---|---|---|
| 2 | 25 | 48 |
| 7 | 25 | 120 |
| 12 | 25 | 24 |
Methodological Guidance
What frameworks ensure rigorous formulation of research questions involving this compound?
Apply the FINER criteria :
- Feasible : Assess lab resources (e.g., access to inert atmosphere setups for air-sensitive reactions) .
- Novel : Compare proposed mechanisms (e.g., radical pathways) against existing literature .
- Relevant : Align with gaps in catalysis or medicinal chemistry (e.g., isocyanides in multicomponent reactions) .
Q. How can researchers validate the reproducibility of this compound-based experiments?
- Documentation : Provide detailed synthetic protocols, including batch-specific NMR spectra and solvent purity data .
- Statistical analysis : Report mean ± SD for triplicate experiments and use ANOVA to confirm significance of yield variations .
Data Analysis and Reporting
Q. What are best practices for presenting conflicting spectral data in publications?
- Transparency : Include raw spectra in supplementary materials and annotate unexpected peaks (e.g., solvent artifacts) .
- Cross-validation : Correlate NMR/IR results with independent techniques (e.g., X-ray crystallography) where possible .
Q. How should researchers address limitations in this compound’s application scope?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
